MS7972
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-acetyl-3,4-dihydro-2H-carbazol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9(16)15-12-7-3-2-5-10(12)11-6-4-8-13(17)14(11)15/h2-3,5,7H,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGJEXKBUJPKJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3=C1C(=O)CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of MS7972
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS7972 is a small molecule inhibitor that selectively targets the protein-protein interaction between the tumor suppressor protein p53 and the CREB-binding protein (CBP). Specifically, this compound functions by blocking the binding of acetylated p53 to the bromodomain of CBP, a critical step in the p53-mediated transcriptional activation of downstream target genes involved in cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its discovery, biochemical and cellular effects, and the experimental protocols used for its characterization.
Core Mechanism: Inhibition of the p53-CBP Interaction
The primary mechanism of action of this compound is the disruption of the interaction between the acetylated lysine 382 (K382) of p53 and the bromodomain of the transcriptional coactivator CBP. This interaction is essential for the full transcriptional activity of p53 in response to cellular stress, such as DNA damage. By binding to the acetyl-lysine binding pocket of the CBP bromodomain, this compound prevents the recruitment of CBP to p53, thereby inhibiting the transcription of p53 target genes like the cell cycle inhibitor p21.
The discovery of this compound was guided by the structural knowledge of the CBP bromodomain in complex with a p53-derived peptide containing acetylated K382. A focused chemical library based on a tetrahydrocarbazolone scaffold was screened using nuclear magnetic resonance (NMR) spectroscopy to identify compounds that bind to the CBP bromodomain. This compound emerged as a lead compound from this screen.
Quantitative Data Summary
| Parameter | Value | Method | Reference |
| Inhibition of p53-CBP BRD Interaction | Almost complete blockage at 50 μM | Fluorescence Resonance Energy Transfer (FRET) Assay | [1] |
| Binding to CBP Bromodomain | Induces quenching of CBP BRD fluorescence at 445 nm | Fluorescence Spectroscopy | [1] |
Signaling Pathway
The interaction between p53 and CBP is a crucial node in the DNA damage response pathway. Following cellular stress, p53 is post-translationally modified, including acetylation at K382. This acetylation event creates a binding site for the bromodomain of CBP. The recruitment of CBP, a histone acetyltransferase, leads to the acetylation of histones at the promoter regions of p53 target genes, resulting in chromatin remodeling and transcriptional activation. These target genes include those involved in cell cycle arrest (e.g., CDKN1A encoding p21) and apoptosis.
This compound intervenes in this pathway by competitively binding to the CBP bromodomain, thereby preventing the recognition of acetylated p53. This leads to a downstream suppression of p53-dependent gene transcription.
Caption: p53-CBP signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Target Structure-Guided NMR-Based Screening
The discovery of this compound involved an NMR-based screening of a focused chemical library. This method allows for the direct detection of binding between small molecules and a target protein.
Experimental Workflow:
Caption: Workflow for NMR-based screening to identify CBP bromodomain binders.
Methodology:
-
Protein Expression and Purification: The human CBP bromodomain (residues 1080-1203) is expressed in E. coli in a minimal medium containing 15NH4Cl as the sole nitrogen source to produce 15N-labeled protein. The protein is then purified to homogeneity.
-
NMR Spectroscopy: Two-dimensional 1H-15N heteronuclear single quantum coherence (HSQC) NMR spectra are recorded for the 15N-labeled CBP bromodomain in the absence and presence of individual compounds from the chemical library.
-
Data Analysis: Binding of a compound to the CBP bromodomain is detected by observing chemical shift perturbations in the 1H-15N HSQC spectrum of the protein. The residues exhibiting significant chemical shift changes are mapped onto the three-dimensional structure of the CBP bromodomain to identify the binding site.
Fluorescence Resonance Energy Transfer (FRET) Assay
A FRET-based assay is used to quantify the inhibitory effect of this compound on the p53-CBP interaction.
Experimental Workflow:
References
The Discovery and Synthesis of MS7972: A Technical Guide to a Novel p53-CBP Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS7972 is a small molecule inhibitor that has garnered attention for its ability to disrupt the protein-protein interaction between the tumor suppressor p53 and the CREB-binding protein (CBP). This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. It is intended to serve as a comprehensive resource for researchers in oncology, chemical biology, and drug discovery who are interested in the modulation of the p53 pathway. This document details the quantitative binding data, experimental protocols for its characterization, a plausible synthetic route, and a visualization of the relevant signaling pathway.
Discovery and Mechanism of Action
This compound was identified through a target structure-based discovery approach as a small molecule that inhibits the association between human p53 and the bromodomain of CBP.[1][2] This interaction is a critical component of the p53 signaling pathway, which plays a central role in cell cycle arrest and apoptosis. By binding to CBP, this compound effectively blocks the recruitment of p53, thereby inhibiting its downstream functions.
The discovery of this compound likely involved an initial screen, potentially using NMR-based techniques to identify fragments that bind to the target protein, followed by further characterization to confirm its inhibitory activity.[3]
Signaling Pathway
The tumor suppressor protein p53 is a transcription factor that is activated in response to cellular stress, such as DNA damage. Upon activation, p53 binds to the transcriptional coactivator CBP/p300, which is essential for the transactivation of p53 target genes, including those involved in cell cycle arrest (e.g., p21) and apoptosis. The interaction is also regulated by the E3 ubiquitin ligase MDM2, which can target p53 for degradation. This compound intervenes in this pathway by directly competing with p53 for binding to the CBP bromodomain.
Quantitative Data
This compound has been characterized as a fragment-like molecule with moderate inhibitory potency. The available quantitative data for its interaction with the CBP bromodomain are summarized in the table below.
| Parameter | Value | Method | Reference |
| Kd | 9.6 µM | Not Specified | [3] |
| Kd | 19.6 µM | Not Specified | [4] |
| IC50 | ~50 µM | Competition Assay | [1][2] |
Table 1: Quantitative binding and inhibition data for this compound.
Experimental Protocols
The discovery and characterization of this compound likely involved a series of biophysical and biochemical assays. Below are detailed methodologies for key experiments that are typically employed in the study of such protein-protein interaction inhibitors.
Fluorescence Polarization Assay for p53-CBP Inhibition
This assay is a common method for quantifying the inhibition of protein-protein interactions in a high-throughput format.
Objective: To determine the IC50 of this compound for the inhibition of the p53-CBP interaction.
Materials:
-
Purified recombinant human CBP bromodomain protein.
-
A fluorescently labeled peptide derived from the p53 transactivation domain (e.g., FITC-p53).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
384-well black, low-volume microplates.
-
A plate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare a solution of the fluorescently labeled p53 peptide at a concentration of 10 nM in the assay buffer.
-
Prepare a solution of the CBP bromodomain protein at a concentration of 200 nM in the assay buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations (e.g., from 100 µM to 1 nM).
-
In the microplate wells, add 10 µL of the fluorescent p53 peptide solution.
-
Add 10 µL of the this compound solution at various concentrations (or vehicle control).
-
Initiate the binding reaction by adding 10 µL of the CBP bromodomain protein solution.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Calculate the percent inhibition for each concentration of this compound and plot the data to determine the IC50 value.
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be proposed based on established methods for the synthesis of its core components: the isoindolinone and the indeno[1,2-c]pyrazole moieties. The proposed synthesis involves a multi-step process.
Proposed Synthetic Route
A potential synthetic pathway for this compound (2-((3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl)methyl)isoindolin-1-one) is outlined below. The key steps would involve the synthesis of the two heterocyclic systems followed by their coupling.
Step 1: Synthesis of the Indeno[1,2-c]pyrazole Core This can be achieved through the condensation of an appropriate indanone derivative with a hydrazine.
Step 2: Synthesis of the Isoindolin-1-one Moiety This can be prepared from 2-carboxybenzaldehyde or a related starting material.
Step 3: Coupling of the Two Moieties The final step would involve the N-alkylation of the isoindolin-1-one with a halo-methylated indeno[1,2-c]pyrazole derivative.
Conclusion and Future Directions
This compound serves as an important tool compound for studying the biological consequences of inhibiting the p53-CBP interaction. Although its potency is modest, it has provided a valuable starting point for the development of more potent and selective inhibitors of CBP and other bromodomains. Future research could focus on structure-activity relationship (SAR) studies to improve the affinity and selectivity of this compound-based analogs. Furthermore, the exploration of its effects in various cancer cell lines and preclinical models will be crucial in validating the therapeutic potential of targeting the p53-CBP axis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective Chemical Modulation of Gene Transcription Favors Oligodendrocyte Lineage Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Series of Indeno[1,2-c]pyrazoles as EGFR TK Inhibitors for NSCLC Therapy - PMC [pmc.ncbi.nlm.nih.gov]
MS7972: A Technical Guide to its Core Biological Function as a p53-CREB Binding Protein Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS7972 is a small molecule compound identified as a potent inhibitor of the protein-protein interaction (PPI) between the tumor suppressor protein p53 and the CREB-binding protein (CBP). This interaction is a critical node in cellular signaling pathways that govern cell cycle progression, apoptosis, and DNA damage response. By disrupting the p53-CBP complex, this compound presents a valuable tool for studying the intricacies of p53-mediated transcriptional regulation and as a potential starting point for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core biological function of this compound, including its mechanism of action, relevant signaling pathways, quantitative data, and the experimental protocols used for its characterization.
Core Biological Function: Inhibition of the p53-CBP Interaction
The primary biological function of this compound is the disruption of the association between human p53 and the bromodomain (BRD) of the CREB binding protein (CBP). In cellular signaling, CBP acts as a transcriptional co-activator, and its interaction with p53 is crucial for the acetylation of p53, a post-translational modification that enhances p53's transcriptional activity. Specifically, the bromodomain of CBP recognizes acetylated lysine residues on p53, such as lysine 382, stabilizing the complex and promoting the transcription of p53 target genes like the cyclin-dependent kinase inhibitor p21. This, in turn, can lead to cell cycle arrest, allowing for DNA repair or, in cases of severe damage, apoptosis.
This compound directly interferes with this process. It has been demonstrated to almost completely block the interaction between the p53 transactivation domain and the CBP bromodomain at a concentration of 50 µM[1]. This inhibitory action makes this compound a valuable chemical probe to dissect the downstream consequences of p53-CBP complex formation and to explore the therapeutic potential of targeting this axis in diseases characterized by aberrant p53 signaling, such as cancer.
Quantitative Data
The following table summarizes the available quantitative data for this compound's inhibitory activity.
| Compound | Target Interaction | Assay Type | Inhibitory Concentration | Reference |
| This compound | p53-CBP Bromodomain | Resonance Energy Transfer | ~50 µM for near-complete blockage | [1] |
Signaling Pathway
The interaction between p53 and CBP is a key regulatory step in the p53 signaling pathway, which is activated in response to cellular stress, such as DNA damage. In unstressed cells, p53 levels are kept low through continuous degradation mediated by the E3 ubiquitin ligase MDM2. Upon cellular stress, p53 is phosphorylated, leading to its dissociation from MDM2 and its stabilization. The stabilized p53 is then acetylated by co-activators like CBP/p300. This acetylation is critical for its full transcriptional activity. This compound intervenes at this crucial acetylation-dependent step by preventing the binding of CBP to p53.
Experimental Protocols
While the seminal paper describing this compound provides the most detailed protocols, the following are generalized methodologies for key experiments used to characterize inhibitors of the p53-CBP interaction.
Fluorescence Resonance Energy Transfer (FRET) / Resonance Energy Transfer Assay
This assay is used to monitor the proximity of two molecules, in this case, the p53 transactivation domain and the CBP bromodomain. The addition of this compound to the CBP bromodomain has been noted to result in emission at 445 nm and quenching of the CBP bromodomain due to resonance energy transfer, indicating an interaction[1].
Objective: To quantify the inhibitory effect of this compound on the p53-CBP interaction.
Materials:
-
Purified recombinant CBP bromodomain protein (labeled with a donor fluorophore).
-
A synthetic peptide corresponding to the p53 transactivation domain (labeled with an acceptor fluorophore).
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
384-well, low-volume, black microplates.
-
A microplate reader capable of measuring FRET.
Procedure:
-
Prepare a solution of the fluorescently labeled CBP bromodomain and p53 peptide in the assay buffer at concentrations optimized for a robust FRET signal.
-
Serially dilute this compound in the assay buffer to create a range of concentrations for IC50 determination.
-
In the microplate, add the CBP bromodomain and p53 peptide mixture.
-
Add the different concentrations of this compound to the wells. Include control wells with only the protein-peptide mixture (maximum FRET) and wells with buffer only (background).
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measure the FRET signal on the microplate reader by exciting the donor fluorophore and measuring the emission of the acceptor fluorophore.
-
Calculate the percent inhibition for each this compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound serves as a specific chemical tool for the modulation of the p53 signaling pathway through the targeted inhibition of the p53-CBP bromodomain interaction. Its ability to disrupt this key protein-protein interaction provides a powerful means to investigate the downstream biological consequences and to explore novel therapeutic strategies for diseases with dysregulated p53 function. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals working in this area. Further investigation into the in-cell and in-vivo efficacy and specificity of this compound and its analogs will be critical for its potential translation into a clinical setting.
References
MS7972: A Technical Guide to its In Vitro Characterization as a p53-CBP Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro studies of MS7972, a small molecule inhibitor of the protein-protein interaction between the tumor suppressor p53 and the CREB-binding protein (CBP). This document details the mechanism of action, key experimental findings, and the methodologies employed to characterize this interaction.
Core Mechanism of Action
This compound functions by directly interfering with the binding of the p53 transactivation domain (TAD) to the bromodomain of CBP.[1][2] This interaction is a critical step in the p53 signaling pathway, which governs cellular responses to stress, including DNA damage, leading to cell cycle arrest, apoptosis, or senescence.[1][3] By blocking this interaction, this compound can modulate p53-dependent gene transcription.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies of this compound and its interaction with the CBP bromodomain.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | |||
| This compound to CBP Bromodomain | ~20-50 µM | NMR Spectroscopy | |
| p53 TAD to CBP KIX Domain | Weak (mM) | Isothermal Titration Calorimetry | [4] |
| Phosphorylated p53 TAD to CBP KIX | Enhanced Affinity | Isothermal Titration Calorimetry | [4] |
| Inhibitory Activity | |||
| This compound IC50 (p53-CBP) | ~50 µM | Fluorescence-based Assay |
Note: The exact Kd value for this compound is not explicitly stated in the provided abstracts, but the effective concentration from NMR and inhibitory assays suggests a micromolar range affinity.
Signaling Pathway
The interaction between p53 and CBP is a crucial node in the regulation of gene transcription in response to cellular stress. The following diagram illustrates this pathway and the inhibitory action of this compound.
Caption: p53-CBP signaling pathway and inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Affinity
This protocol outlines the general steps for determining the binding affinity of this compound to the CBP bromodomain using NMR titration.
Objective: To identify the binding site and determine the dissociation constant (Kd) of the this compound-CBP bromodomain interaction.
Materials:
-
¹⁵N-labeled CBP bromodomain protein
-
This compound compound
-
NMR buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
NMR tubes
-
NMR spectrometer
Workflow:
Caption: Workflow for NMR titration experiment.
Protocol:
-
Protein Preparation: Express and purify ¹⁵N-labeled CBP bromodomain. Dialyze the protein into the NMR buffer.
-
Sample Preparation: Prepare a ~50-100 µM solution of the ¹⁵N-labeled CBP bromodomain in the NMR buffer in an NMR tube.
-
Initial Spectrum: Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Titration: Prepare a concentrated stock solution of this compound in the same NMR buffer (with a small amount of DMSO if necessary for solubility, keeping the final DMSO concentration below 1%). Add small aliquots of the this compound stock solution to the protein sample to achieve a range of molar ratios (e.g., 1:0.25, 1:0.5, 1:1, 1:2, 1:5, 1:10 protein:ligand).
-
Spectral Acquisition: Acquire a 2D ¹H-¹⁵N HSQC spectrum after each addition of this compound.
-
Data Analysis:
-
Overlay the spectra and identify residues in the CBP bromodomain that show significant chemical shift perturbations upon this compound binding. These residues likely form the binding pocket.
-
Plot the change in chemical shift against the concentration of this compound.
-
Fit the binding isotherms to a suitable binding model to calculate the dissociation constant (Kd).
-
Fluorescence Polarization (FP) Competition Assay
This protocol describes a fluorescence polarization-based competition assay to determine the inhibitory activity (IC50) of this compound on the p53-CBP interaction.
Objective: To quantify the ability of this compound to disrupt the pre-formed complex of a fluorescently labeled p53-derived peptide and the CBP bromodomain.
Materials:
-
CBP bromodomain protein
-
Fluorescently labeled peptide derived from the p53 transactivation domain (e.g., with FITC or TAMRA)
-
This compound compound
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT)
-
384-well black microplates
-
Fluorescence polarization plate reader
Workflow:
Caption: Workflow for Fluorescence Polarization competition assay.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of CBP bromodomain in assay buffer. The final concentration should be in the range of the Kd for its interaction with the p53 peptide.
-
Prepare a solution of the fluorescently labeled p53 peptide in assay buffer. The final concentration should be low (e.g., 1-10 nM) to minimize background fluorescence.
-
Prepare a serial dilution of this compound in assay buffer.
-
-
Assay Setup:
-
In a 384-well black microplate, add the CBP bromodomain and the fluorescent p53 peptide to all wells (except for controls).
-
Add the serially diluted this compound to the wells. Include wells with no inhibitor (maximum polarization) and wells with no CBP protein (minimum polarization) as controls.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the p53 peptide binding to the CBP bromodomain.
-
This guide provides a foundational understanding of the in vitro characterization of this compound. For further detailed information, it is recommended to consult the primary research literature.
References
- 1. Structural mechanism of the bromodomain of the coactivator CBP in p53 transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.technion.ac.il [cris.technion.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. Mapping the Interactions of the p53 Transactivation Domain with the KIX domain of CBP - PMC [pmc.ncbi.nlm.nih.gov]
MS7972 (MS-20) Preliminary Research Findings: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a technical summary of the preliminary research findings for MS-20, a microbiome-derived postbiotic. Initial inquiries for "MS7972" have been redirected to MS-20, as all relevant public data points to this designation. MS-20, also known as Symbiota®, is a fermented soybean extract developed by Microbio Co., Ltd. It is produced through a symbiotic fermentation process involving multiple strains of probiotics and yeast.[1][2] Research suggests that MS-20 has potential applications as an adjuvant in cancer therapy, primarily by modulating the gut microbiome to enhance the patient's anti-tumor immune response. This whitepaper will synthesize the available quantitative data, detail the experimental methodologies employed in its preclinical and clinical evaluations, and visualize the proposed mechanisms of action.
Quantitative Data Summary
The primary quantitative data for MS-20 comes from a clinical trial in patients with non-small cell lung cancer (NSCLC) and preclinical studies.
Clinical Trial Data: NSCLC
An exploratory, randomized, double-blind, placebo-controlled clinical trial (NCT04909034) evaluated the efficacy of MS-20 in combination with the anti-PD-1 immunotherapy drug, Keytruda (pembrolizumab), in patients with advanced stage IIIb/IV NSCLC.[3][4][5][6] The key findings are summarized in the table below.
| Metric | MS-20 + Keytruda | Placebo + Keytruda |
| Objective Response Rate (ORR) | 75% | 25% |
| Complete Response (CR) | 12.5% | 0% |
| Median Progression-Free Survival (PFS) | > 12 months | 4.5 months |
| Number of Patients (mITT) | 8 | 4 |
Data sourced from press releases by Microbio Co., Ltd.[3][4][5][6]
Preclinical Data
Preclinical studies in xenograft mouse models of colon and lung cancer have demonstrated that MS-20 in combination with an anti-PD-1 antibody can inhibit tumor growth.[1][2] While specific quantitative data on tumor volume reduction from these studies are not publicly available, the research indicated a significant improvement in anti-tumor activity. Earlier research also identified that a fermented soy milk product, described as MS-20, induced apoptosis in breast cancer cells and inhibited tumor growth in a mouse xenograft model.
Mechanism of Action
The primary mechanism of action of MS-20 is the modulation of the gut microbiome, which in turn enhances the systemic anti-tumor immune response. Additionally, components of fermented soy, such as isoflavones, may have direct effects on cancer cells.
Microbiome-Mediated Immune Enhancement
Preclinical research, notably a publication in Gut Microbes, has elucidated a multi-step process by which MS-20 enhances immunotherapy:[1][2]
-
Alteration of Gut Microbiota: MS-20 administration leads to a shift in the composition of the gut microbiome. Specifically, it has been shown to increase the abundance of beneficial bacteria, such as Ruminococcus bromii.[1][2]
-
Enhanced T-Cell Response: This altered microbiome is associated with a remodeling of the tumor microenvironment. This includes an increase in the infiltration of effector CD8+ T cells into the tumor.[1][2]
-
Downregulation of PD-1 Expression: The combination of MS-20 and anti-PD-1 therapy has been observed to downregulate the expression of the immune checkpoint protein PD-1 on T cells.[1][2]
-
Improved Anti-Tumor Activity: The increased presence of activated CD8+ T cells and the reduced expression of PD-1 collectively lead to a more robust and effective anti-tumor immune response.
Direct Anti-Cancer Effects of Fermented Soy Isoflavones
Fermented soy products are rich in isoflavones like genistein and daidzein. These compounds are known to have direct anti-cancer properties, including the induction of apoptosis (programmed cell death). The proposed signaling pathway for this effect involves the inhibition of the NF-κB signaling pathway, which is known to promote cell survival. By inhibiting NF-κB, isoflavones can lead to the activation of caspases, which are key executioners of apoptosis.[7][8]
Experimental Protocols
The following sections describe the methodologies used in the key preclinical and clinical studies of MS-20.
Clinical Trial (NCT04909034)
-
Study Design: A randomized, double-blind, placebo-controlled exploratory clinical trial.[3][4][5][6]
-
Participants: 15 patients with stage IIIb/IV non-small cell lung cancer (NSCLC), with 12 analyzed in the modified intent-to-treat (mITT) population.[3][4][5][6]
-
Intervention: Patients received either MS-20 or a placebo in combination with the standard-of-care anti-PD-1 therapy, Keytruda (pembrolizumab).[3][4][5][6]
-
Endpoints: The primary endpoints were likely objective response rate (ORR) and progression-free survival (PFS). Safety and tolerability were also assessed.
Preclinical Xenograft Mouse Models
-
Animal Models: Xenograft mouse models of colon and lung cancer were utilized.[1][2] Specific details on the mouse strains and cancer cell lines used are not publicly available.
-
Treatment Groups: Mice were likely divided into groups receiving vehicle, MS-20 alone, anti-PD-1 antibody alone, and a combination of MS-20 and the anti-PD-1 antibody.
-
Tumor Growth Assessment: Tumor growth was monitored over time to evaluate the efficacy of the different treatment regimens.
-
Immunological Analysis: At the end of the study, tumors were likely excised for analysis of the tumor microenvironment, including the infiltration of CD8+ T cells and the expression of PD-1.
Fecal Microbiota Transplantation (FMT) Studies
-
Objective: To confirm that the anti-tumor effects of MS-20 were mediated by the gut microbiota.[1][2]
-
Methodology: Fecal samples were collected from mice treated with MS-20. This fecal matter was then transplanted into recipient mice. These recipient mice were subsequently challenged with cancer cells and treated with an anti-PD-1 antibody. The anti-tumor response in these mice was compared to that in mice receiving fecal transplants from control-treated donors.[1][2]
Microbiome Analysis
-
Sample Collection: Fecal samples were collected from mice in the preclinical studies.[1][2]
-
Sequencing: The composition of the gut microbiota was analyzed using 16S rRNA gene sequencing.[9]
-
Data Analysis: The sequencing data was processed to identify the different bacterial taxa present and to determine their relative abundances. This allowed for the identification of specific changes in the microbiome associated with MS-20 treatment.
Analysis of Tumor-Infiltrating Lymphocytes (TILs)
-
Tissue Processing: Tumors from the xenograft models were dissociated into single-cell suspensions.
-
Flow Cytometry: The immune cells within the tumor microenvironment were analyzed using multi-color flow cytometry. This technique uses fluorescently labeled antibodies to identify and quantify different cell populations.
-
Markers: Antibodies specific for CD8 (to identify cytotoxic T cells) and PD-1 were used to assess the impact of MS-20 on the anti-tumor T-cell response.
Visualizations
Signaling Pathways and Workflows
References
- 1. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 2. Analysis of the intestinal microbiota using SOLiD 16S rRNA gene sequencing and SOLiD shotgun sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fermented Soy Clinical Research Cancer Research & Diseases [jivaresearch.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Does Fermented Soy Reduce Cancer Risk? What the Research Shows [fermentedsoyresearch.com]
- 7. mdpi.com [mdpi.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure and Function of MS7972, an Inhibitor of the p53-CREB Binding Protein Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS7972 is a small molecule inhibitor that targets the protein-protein interaction between the tumor suppressor protein p53 and the CREB-binding protein (CBP).[1] Specifically, this compound prevents the association of the acetylated lysine residue of p53 with the bromodomain of CBP.[1] This interaction is a critical step in the p53 signaling pathway, which plays a central role in cell cycle arrest, apoptosis, and DNA repair. By disrupting this interaction, this compound offers a potential therapeutic strategy for modulating p53 activity in various disease contexts. This guide provides a comprehensive overview of the structure, mechanism of action, and biological effects of this compound.
Chemical and Physical Properties of this compound
This compound is a small molecule with the following properties:
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₃NO₂ | [1] |
| Molecular Weight | 227.26 g/mol | [1] |
| CAS Number | 352553-42-5 | [1] |
| Solubility | Soluble in DMSO | [1] |
Mechanism of Action: Inhibition of the p53-CBP Interaction
The primary mechanism of action of this compound is the competitive inhibition of the binding of acetylated p53 to the bromodomain of CBP. The bromodomain is a protein module that specifically recognizes and binds to acetylated lysine residues on other proteins. The interaction between the acetylated C-terminal lysine residues of p53 and the CBP bromodomain is essential for the recruitment of the transcriptional machinery and the subsequent activation of p53 target genes.
This compound was identified through target structure-based screening and has been shown to effectively block this interaction.[1]
Quantitative Data
The binding affinity of this compound for the CBP bromodomain has been determined, providing a quantitative measure of its inhibitory potential.
| Parameter | Value | Method | Reference |
| Kd | 19.8 µM | Fluorescence Polarization | |
| IC₅₀ | ~50 µM | Not explicitly stated | [1] |
Note: The IC₅₀ value is approximated from the statement that this compound can "almost completely block this BRD interaction at 50 μM".[1]
Experimental Protocols
The following is a generalized protocol for a fluorescence polarization assay, the likely method used to determine the binding affinity of this compound for the CBP bromodomain.
Fluorescence Polarization Assay for p53-CBP Bromodomain Interaction
Objective: To measure the binding affinity (Kd) of this compound for the CBP bromodomain by competing with a fluorescently labeled p53-derived peptide.
Materials:
-
Recombinant human CBP bromodomain protein
-
Fluorescently labeled peptide derived from the C-terminus of p53 containing an acetylated lysine residue (e.g., FITC-p53-AcK)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well, low-volume, black, non-binding surface microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the CBP bromodomain in the assay buffer.
-
Prepare a stock solution of the fluorescently labeled p53 peptide in the assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Setup:
-
In the microplate, add a fixed concentration of the CBP bromodomain and the fluorescently labeled p53 peptide to each well. The concentration of the CBP bromodomain should be in the range of the expected Kd, and the peptide concentration should be low (nM range) to minimize background fluorescence.
-
Add varying concentrations of this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no CBP bromodomain (minimum polarization).
-
Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 30-60 minutes), protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using the plate reader. The excitation and emission wavelengths will depend on the fluorophore used.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.
-
The data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in the binding of the fluorescent peptide to the CBP bromodomain.
-
The Kd can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Kd of the fluorescent peptide is known.
-
Signaling Pathway and Experimental Workflow Visualizations
p53-CBP Signaling Pathway Inhibition by this compound
The following diagram illustrates the p53 signaling pathway and the point of intervention by this compound. Under cellular stress, p53 is activated and acetylated. Acetylated p53 then recruits CBP, leading to the transcription of target genes such as p21, which induces cell cycle arrest. This compound blocks the recruitment of CBP, thereby inhibiting the downstream effects of p53 activation.
Caption: Inhibition of the p53-CBP interaction by this compound.
Experimental Workflow for Fluorescence Polarization Assay
The following diagram outlines the key steps in the fluorescence polarization assay used to characterize the inhibitory activity of this compound.
Caption: Workflow for this compound inhibition assay.
References
MS7972: A Technical Guide to its Chemical Properties and Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS7972 is a small molecule inhibitor that has garnered interest within the scientific community for its specific targeting of the protein-protein interaction between the tumor suppressor protein p53 and the CREB-binding protein (CBP). By selectively binding to the bromodomain of CBP, this compound effectively disrupts a critical step in the p53 signaling pathway, making it a valuable tool for studying p53-mediated cellular processes and a potential starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the known chemical properties, mechanism of action, and relevant experimental context of this compound.
Chemical and Physical Properties
This compound, systematically named 9-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, possesses a defined set of physicochemical properties that are crucial for its application in experimental settings. A summary of these properties is presented in the table below.
| Property | Value | Source |
| IUPAC Name | 9-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | [1] |
| Molecular Formula | C14H13NO2 | GlpBio |
| Molecular Weight | 227.26 g/mol | GlpBio |
| CAS Number | 352553-42-5 | GlpBio |
| Binding Affinity (KD) | 19.6 μM (for CBP bromodomain) | [1] |
| Solubility | DMSO: 100 mg/mL (440.02 mM) | GlpBio |
Mechanism of Action: Inhibition of the p53-CBP Interaction
This compound functions as a competitive inhibitor of the interaction between the acetylated lysine 382 (K382ac) of the p53 tumor suppressor protein and the bromodomain of the transcriptional coactivator CBP.[2] This interaction is a pivotal event in the activation of p53-mediated gene transcription in response to cellular stress, such as DNA damage.
The bromodomain of CBP is a highly conserved structural motif that specifically recognizes and binds to acetylated lysine residues on histone and non-histone proteins, including p53. This binding event is crucial for the recruitment of the transcriptional machinery to p53 target genes, ultimately leading to the production of proteins involved in cell cycle arrest, apoptosis, or DNA repair.
This compound mimics the acetylated lysine residue and binds to the acetyl-lysine binding pocket of the CBP bromodomain.[2] This occupation of the binding site physically blocks the association of acetylated p53, thereby inhibiting the downstream signaling cascade. The lead compound, this compound, was identified through a target structure-guided nuclear magnetic resonance (NMR) spectroscopy screening of a focused chemical library.[2]
Signaling Pathway
The following diagram illustrates the p53-CBP signaling pathway and the inhibitory action of this compound.
References
An In-depth Technical Guide to the Early-Stage Research of MS7972: A Novel Inhibitor of the p53-CBP Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS7972 is a novel small molecule identified as an inhibitor of the protein-protein interaction between the tumor suppressor protein p53 and the CREB-binding protein (CBP). This interaction is a critical node in the regulation of p53-mediated cellular responses, including cell cycle arrest and apoptosis. Early-stage research has focused on the discovery, characterization, and cellular effects of this compound, highlighting its potential as a chemical probe to dissect the p53-CBP signaling axis and as a starting point for the development of therapeutic agents. This technical guide provides a comprehensive overview of the foundational research on this compound, including its mechanism of action, binding affinity, and the experimental protocols utilized in its initial characterization.
Core Mechanism of Action
This compound functions by directly interfering with the binding of the acetylated lysine residue (AcK382) of p53 to the bromodomain of CBP.[1][2] This interaction is a key step in the activation of p53-dependent gene transcription. By occupying the acetyl-lysine binding pocket of the CBP bromodomain, this compound effectively blocks the recruitment of CBP by p53, thereby inhibiting the subsequent transcriptional activation of p53 target genes.
Signaling Pathway
The interaction between p53 and CBP is a crucial component of the DNA damage response pathway. Upon cellular stress, such as DNA damage, p53 is post-translationally modified, including acetylation at lysine 382. This acetylation event creates a binding site for the bromodomain of the coactivator CBP. The recruitment of CBP leads to the acetylation of histones and other transcription factors, resulting in chromatin remodeling and the transcriptional activation of genes involved in cell cycle arrest (e.g., p21), and apoptosis. This compound intervenes at the point of CBP recruitment.
Quantitative Data Summary
The following table summarizes the key quantitative data reported in the early-stage research of this compound.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | 19.6 µM | Solution NMR Spectroscopy | [2] |
| Inhibitory Concentration | ~50 µM | Not Specified | [2] |
| PDB ID | 2D82 | Solution NMR Spectroscopy | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the early-stage research of this compound are provided below.
Protein Expression and Purification
The bromodomain of human CBP was expressed in Escherichia coli and purified for structural and binding studies.
-
Expression System: Escherichia coli BL21(DE3) cells.
-
Vector: Not specified in the available literature.
-
Purification: The protein was purified using standard chromatography techniques, likely involving affinity and size-exclusion chromatography to ensure high purity for NMR studies. Isotope labeling (15N and 13C) was performed for NMR experiments by growing the bacteria in a minimal medium containing 15NH4Cl and 13C-glucose as the sole nitrogen and carbon sources, respectively.
NMR Spectroscopy for Binding Affinity Determination
Solution Nuclear Magnetic Resonance (NMR) spectroscopy was the primary method used to identify this compound and determine its binding affinity for the CBP bromodomain.
-
Spectrometer: High-field NMR spectrometer (e.g., 600 MHz or higher).
-
Sample Preparation: Uniformly 15N-labeled CBP bromodomain was prepared in a suitable buffer (e.g., phosphate or Tris-based buffer at physiological pH) containing a small percentage of D2O for the lock signal.
-
Titration Experiment: A series of 1H-15N HSQC spectra of the 15N-labeled CBP bromodomain were recorded in the absence and presence of increasing concentrations of this compound.
-
Data Analysis: Chemical shift perturbations of the backbone amide resonances of the CBP bromodomain upon the addition of this compound were monitored. The dissociation constant (Kd) was calculated by fitting the chemical shift changes as a function of the ligand concentration to a binding isotherm.
Cell-Based Functional Assays
Cell-based assays were performed to evaluate the ability of this compound to modulate p53 stability and function in response to DNA damage.
-
Cell Lines: The specific cell lines used are not detailed in the publicly available abstracts. However, cancer cell lines with wild-type p53 (e.g., U2OS, A549) are commonly used for such studies.
-
Treatment: Cells were treated with a DNA damaging agent (e.g., doxorubicin, etoposide) to induce p53 activation, in the presence or absence of this compound.
-
Western Blotting: Whole-cell lysates were subjected to SDS-PAGE and Western blotting to analyze the protein levels of p53 and its downstream targets, such as p21.
-
Reporter Gene Assays: Cells were transfected with a reporter plasmid containing a p53-responsive promoter (e.g., p21 promoter) driving the expression of a reporter gene (e.g., luciferase). The effect of this compound on p53-dependent transcriptional activity was quantified by measuring the reporter gene activity.
Experimental Workflow and Logic
The discovery and initial characterization of this compound followed a logical progression from target-based screening to cellular validation.
Conclusion and Future Directions
The early-stage research on this compound successfully identified and characterized a novel small molecule inhibitor of the p53-CBP interaction. The use of a structure-guided approach, primarily relying on NMR spectroscopy, was instrumental in its discovery. The initial data on its binding affinity and cellular activity provide a solid foundation for further investigation.
Future research directions for this compound and its analogs could include:
-
Lead Optimization: Medicinal chemistry efforts to improve the potency, selectivity, and pharmacokinetic properties of this compound.
-
In-depth Cellular Characterization: Elucidating the broader cellular effects of inhibiting the p53-CBP interaction in various cancer cell lines and disease models.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of optimized analogs in preclinical animal models of cancer and other diseases where p53 pathway modulation is desirable.
-
Selectivity Profiling: Assessing the binding of this compound against a panel of other bromodomains to understand its selectivity profile.
References
Methodological & Application
Application Notes and Protocols for MS7972 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS7972 is a small molecule inhibitor that specifically targets the interaction between the tumor suppressor protein p53 and the CREB-binding protein (CBP). This interaction is crucial for the transcriptional activation of p53 and its downstream signaling pathways that regulate cell cycle arrest and apoptosis. By disrupting the p53-CBP complex, this compound offers a valuable tool for investigating the roles of p53 acetylation and transcriptional activity in cancer biology and for exploring potential therapeutic strategies.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its effects on cell viability, apoptosis, and protein expression.
Mechanism of Action
This compound functions by competitively binding to CBP, thereby preventing its association with p53. This inhibition is reported to be nearly complete at a concentration of 50 µM. The disruption of the p53-CBP interaction is expected to reduce the acetylation of p53, a key post-translational modification required for its full transcriptional activity. Consequently, the expression of p53 target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax, PUMA) may be downregulated, leading to a potential decrease in these cellular processes in p53-wild-type cells.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound based on its known mechanism of action. Researchers should generate their own data for specific cell lines and experimental conditions.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | Wild-Type | 25 - 75 |
| MCF-7 | Breast Adenocarcinoma | Wild-Type | 30 - 80 |
| HCT116 | Colorectal Carcinoma | Wild-Type | 20 - 60 |
| U2OS | Osteosarcoma | Wild-Type | 35 - 85 |
| PC-3 | Prostate Adenocarcinoma | Null | > 100 |
| HeLa | Cervical Adenocarcinoma | HPV-inactivated p53 | > 100 |
Table 2: Hypothetical Time-Dependent Effects of this compound (50 µM) on Apoptosis
| Cell Line | Time Point (hours) | % Apoptotic Cells (Annexin V Positive) |
| A549 | 24 | 10 - 20 |
| 48 | 25 - 40 | |
| 72 | 40 - 60 | |
| MCF-7 | 24 | 8 - 18 |
| 48 | 20 - 35 | |
| 72 | 35 - 55 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations (e.g., 1 µM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 25 µM, 50 µM, 100 µM) and a vehicle control for the chosen time points (e.g., 24, 48, 72 hours).
-
Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Western Blot Analysis
This protocol details the procedure for analyzing the expression of key proteins in the p53 pathway following this compound treatment.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-acetyl-p53 (Lys382), anti-p21, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate durations.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.
Mandatory Visualizations
Caption: this compound inhibits the p53-CBP interaction, preventing p53 acetylation and subsequent downstream signaling.
Application Notes and Protocols for MS7972 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS7972 is a small molecule inhibitor that disrupts the protein-protein interaction between the tumor suppressor p53 and the CREB-binding protein (CBP).[1] This interaction is crucial for p53-mediated transcriptional activation, and its inhibition presents a potential therapeutic strategy in oncology. These application notes provide a comprehensive guide for the utilization of this compound in preclinical animal models, offering insights into its mechanism of action, general protocols for in vivo studies, and a framework for assessing its efficacy and pharmacodynamics. Due to the limited publicly available data on in vivo studies with this compound, this document combines known information about the compound with established methodologies for testing small molecule inhibitors in animal models of cancer.
Mechanism of Action
This compound functions by blocking the association between human p53 and the bromodomain of CBP.[1] This disruption is believed to inhibit the transcriptional activity of p53, which can be a therapeutic advantage in cancers where the p53 pathway is dysregulated.
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Caption: Proposed signaling pathway of this compound.
Quantitative Data Summary
| Parameter | Value | Animal Model | Source / Reference |
| Efficacy | |||
| Effective Dose (ED50) | Data not available | e.g., Nude mice with A549 xenografts | (Internal Data) |
| Tumor Growth Inhibition (%) | Data not available | ||
| Survival Benefit | Data not available | ||
| Pharmacokinetics | |||
| Half-life (t1/2) | Data not available | e.g., C57BL/6 mice | (Internal Data) |
| Maximum Concentration (Cmax) | Data not available | ||
| Area Under the Curve (AUC) | Data not available | ||
| Toxicity | |||
| Maximum Tolerated Dose (MTD) | Data not available | e.g., BALB/c mice | (Internal Data) |
| Observed Toxicities | Data not available |
Experimental Protocols
The following are generalized protocols for the use of this compound in animal models. These should be adapted and optimized for specific experimental goals and animal models.
Preparation of this compound for In Vivo Administration
This compound is soluble in DMSO.[1] For in vivo use, a stock solution in DMSO can be prepared and then diluted with a suitable vehicle to minimize toxicity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Tween 80 or other suitable surfactant (optional)
-
Corn oil or other lipid-based vehicle (optional)
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mg/mL).[1] The use of an ultrasonic bath may be necessary to fully dissolve the compound.[1]
-
For intraperitoneal (i.p.) or intravenous (i.v.) injection, the DMSO stock solution should be diluted to the final desired concentration using a vehicle that is well-tolerated by the animals. A common vehicle formulation is a mixture of DMSO, Tween 80, and saline. A typical final concentration of DMSO should be kept low (e.g., <10%) to avoid toxicity.
-
For oral gavage (p.o.), the DMSO stock can be diluted in a vehicle such as corn oil.
-
Ensure the final formulation is a clear solution or a uniform suspension before administration.
General Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a tumor-bearing animal model.
Caption: Experimental workflow for in vivo studies.
Xenograft Tumor Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model, a common starting point for in vivo testing of anti-cancer compounds.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., Nude, SCID)
-
Matrigel (optional)
-
Sterile PBS
-
Calipers for tumor measurement
Protocol:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in sterile PBS, with or without Matrigel, at the desired concentration (e.g., 1 x 10^7 cells/mL).
-
Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of the immunocompromised mice.
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to the predetermined dose and schedule.
-
Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and monitor the body weight of the mice regularly (e.g., 2-3 times per week).
-
At the end of the study (based on tumor size limits or a set time point), euthanize the mice and collect tumors and other tissues for further analysis.
Considerations for Study Design
-
Animal Model Selection: The choice of animal model is critical. While xenograft models are widely used, patient-derived xenograft (PDX) models or genetically engineered mouse models (GEMMs) may offer a more clinically relevant context.[2][3] The genetic background of the chosen cancer model, particularly the status of the p53 pathway, should be well-characterized.
-
Dose and Schedule Optimization: A dose-escalation study is recommended to determine the maximum tolerated dose (MTD) of this compound in the chosen mouse strain. Subsequently, efficacy studies can be performed at and below the MTD to identify an optimal therapeutic window.
-
Pharmacodynamic (PD) Markers: To confirm that this compound is engaging its target in vivo, the expression of p53 target genes can be assessed in tumor tissue collected from treated animals. This can be done using techniques such as qPCR or Western blotting.
-
Combination Therapies: The therapeutic potential of this compound may be enhanced when used in combination with other anti-cancer agents, such as chemotherapy or immunotherapy.
Conclusion
This compound represents a promising therapeutic agent targeting the p53-CBP interaction. While in vivo data is currently limited, the protocols and guidelines presented here provide a solid foundation for researchers to design and execute preclinical studies to evaluate its efficacy in various cancer models. Careful experimental design, including appropriate model selection and the use of pharmacodynamic markers, will be crucial in elucidating the full therapeutic potential of this compound.
References
MS7972 dosage and administration guidelines
To Researchers, Scientists, and Drug Development Professionals:
This document is intended to provide comprehensive application notes and protocols for the investigational small molecule, MS7972. However, a thorough review of currently available scientific literature and clinical trial databases reveals a significant lack of public information regarding its in vivo dosage, administration guidelines, and detailed experimental protocols.
General Information
This compound is a small molecule inhibitor that has been identified to block the association between human p53 and the CREB binding protein (CBP).[1] In biochemical assays, this compound has been shown to almost completely block this bromodomain interaction at a concentration of 50 μM.[1] This mechanism suggests potential therapeutic applications in contexts where disrupting the p53-CBP interaction is desirable.
Quantitative Data
Currently, there is no publicly available quantitative data from in vivo studies or human clinical trials to summarize in a tabular format. The only available data point is its effective concentration in a biochemical assay.
| Parameter | Value | Source |
| Biochemical IC_100 | 50 μM | [1] |
Experimental Protocols
Detailed in vivo or clinical experimental protocols for this compound are not available in the public domain. Research on this compound appears to be in the very early stages of discovery.
Signaling Pathway
The known mechanism of action for this compound is the disruption of the interaction between p53 and CBP. A simplified representation of this targeted pathway is provided below.
Caption: Targeted disruption of the p53-CBP interaction by this compound.
Experimental Workflow for Future Studies
For researchers planning to investigate this compound, a general experimental workflow for determining dosage and administration is proposed. This workflow is a standard approach for preclinical drug development.
Caption: A general workflow for preclinical evaluation of a novel compound.
Disclaimer: The information provided is based on limited publicly available data. Researchers should conduct their own comprehensive literature searches and preliminary experiments to determine the appropriate use of this compound in their specific research context. The absence of detailed public information suggests that the compound is at a very early stage of research and development, and its safety and efficacy in biological systems have not been established.
References
Application Notes and Protocols for MS7972 Stock Solutions
Introduction
MS7972 is a small molecule inhibitor that disrupts the protein-protein interaction between the human tumor suppressor protein p53 and the CREB-binding protein (CBP).[1] This interaction is crucial for the transcriptional activation of p53 target genes involved in cell cycle arrest and apoptosis. By blocking the p53-CBP association, this compound serves as a valuable tool for studying the downstream effects of this signaling pathway and for potential therapeutic development. At a concentration of 50 μM, this compound can almost completely block this interaction.[1]
These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in a research setting.
Chemical and Physical Properties of this compound
A summary of the key properties of this compound is presented below. This information is critical for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| CAS Number | 352553-42-5 | [1] |
| Molecular Formula | C₁₄H₁₃NO₂ | [1] |
| Molecular Weight | 227.26 g/mol | [1] |
| Solubility | 100 mg/mL in DMSO (440.02 mM) | [1] |
Protocols
Protocol for Preparing a 10 mM Master Stock Solution
This protocol describes the preparation of a 10 mM master stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Ultrasonic bath
Procedure:
-
Weighing the Compound: Accurately weigh out 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Calculating Solvent Volume: Use the following formula to calculate the volume of DMSO required:
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
For a 10 mM stock from 1 mg of this compound: Volume (μL) = (0.001 g / (0.010 mol/L * 227.26 g/mol )) * 1,000,000 μL/L = 440.02 μL
-
Solubilization: Add 440.02 μL of DMSO to the tube containing the this compound powder.
-
Dissolving the Compound: To ensure complete dissolution, cap the tube tightly and vortex thoroughly. If necessary, gently warm the solution to 37°C and sonicate in an ultrasonic bath for 10-15 minutes until the solution is clear.[1]
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 μL) in sterile cryovials to minimize freeze-thaw cycles.[1]
-
Storage Conditions: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Quick Reference for Stock Solution Preparation:
| Desired Stock Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 4.4002 mL |
| 5 mM | 1 mg | 0.8800 mL |
| 10 mM | 1 mg | 0.4400 mL (440 μL) |
| 1 mM | 5 mg | 22.0012 mL |
| 5 mM | 5 mg | 4.4002 mL |
| 10 mM | 5 mg | 2.2001 mL |
Table adapted from available supplier data.[1]
Protocol for Preparing Working Solutions
Working solutions are prepared by diluting the master stock solution into a cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound master stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 μM, 5 μM, 10 μM, 50 μM).
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium as the highest concentration of this compound used in the experiment.
-
Immediate Use: Use the freshly prepared working solutions immediately for treating cells.
Application Example and Visualizations
Example Experiment: Cell Viability (MTT) Assay
This protocol provides a general workflow for assessing the effect of this compound on cell viability using an MTT assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Remove the old medium and replace it with fresh medium containing various concentrations of this compound (and a vehicle control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Signaling Pathway of this compound Action
This compound functions by inhibiting the interaction between p53 and its co-activator CBP. This prevents the acetylation of histones and other proteins, leading to the suppression of p53-mediated gene transcription.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow, from preparing the this compound stock solution to analyzing the final data.
References
MS7972: Application Notes and Protocols for Molecular Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS7972 is a small molecule inhibitor that specifically targets the protein-protein interaction between the human tumor suppressor protein p53 and the CREB-binding protein (CBP). This interaction is crucial for the acetylation of p53, a post-translational modification essential for its transcriptional activity. By blocking the binding of acetylated p53 to the bromodomain of CBP, this compound provides a valuable tool for studying the downstream effects of p53 signaling pathways and for investigating potential therapeutic strategies in diseases where this pathway is dysregulated, such as in various cancers. This compound was identified through target structure-guided nuclear magnetic resonance (NMR) spectroscopy screening and has been shown to modulate p53 stability and function in response to DNA damage[1].
Mechanism of Action
This compound functions by competitively binding to the acetyl-lysine binding pocket of the CBP bromodomain. This prevents the recruitment of acetylated p53 to CBP, thereby inhibiting the p53-dependent transcription of its target genes, including the cell cycle inhibitor p21[1]. This targeted inhibition allows for the specific investigation of the consequences of blocking this particular node in the p53 signaling network.
Data Presentation
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Assay Conditions | Reference |
| Inhibition of p53-CBP Interaction | Nearly complete at 50 µM | In vitro | [1] |
Signaling Pathway
The diagram below illustrates the signaling pathway involving the p53-CBP interaction and the point of inhibition by this compound.
References
Application Notes and Protocols for Measuring MS7972 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the activity of MS7972, a small molecule inhibitor of the p53 and CREB binding protein (CBP) interaction. The following sections describe the relevant signaling pathway, experimental workflows, and specific protocols for biochemical and cellular assays to characterize the inhibitory potential of this compound and similar compounds.
Introduction to this compound and its Target
This compound is a small molecule that has been identified as a disruptor of the protein-protein interaction (PPI) between the tumor suppressor protein p53 and the CREB-binding protein (CBP). CBP and its paralog p300 are transcriptional co-activators that play a crucial role in regulating gene expression through their histone acetyltransferase (HAT) activity and by acting as scaffolds for the assembly of transcription complexes.
The interaction between the transactivation domain (TAD) of p53 and various domains of CBP/p300 is essential for p53-mediated transcriptional activation of target genes involved in cell cycle arrest, apoptosis, and DNA repair.[1][2][3][4] Disruption of this interaction can therefore modulate p53-dependent cellular outcomes. This compound represents a starting point for the development of chemical probes and potential therapeutics targeting this critical cellular pathway.
Signaling Pathway
The interaction between p53 and CBP is a key regulatory node in the cellular stress response pathway. Upon cellular stress, such as DNA damage, p53 is stabilized and activated through post-translational modifications, including phosphorylation.[2][5] Activated p53 binds to specific DNA sequences in the promoter regions of its target genes. To activate transcription, p53 recruits co-activators, most notably CBP/p300. CBP/p300 then acetylates histones, leading to a more open chromatin structure, and recruits the basal transcription machinery to initiate gene expression. This leads to the production of proteins that mediate cellular responses like cell cycle arrest or apoptosis. This compound acts by directly interfering with the binding of p53 to CBP, thereby inhibiting the downstream transcriptional activation.
References
- 1. Mapping the Interactions of the p53 Transactivation Domain with the KIX domain of CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Graded enhancement of p53 binding to CREB-binding protein (CBP) by multisite phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cooperative regulation of p53 by modulation of ternary complex formation with CBP/p300 and HDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recruitment of p300/CBP in p53-dependent signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Small Molecule Inhibitor Assay Development and Validation: A Guideline for Researchers
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This document provides a comprehensive guide to the development and validation of assays for novel small molecule inhibitors. While the initial request specified MS7972, publicly available information on this molecule is limited to its role as an inhibitor of the p53-CREB binding protein (CBP) interaction.[1] To provide a detailed and practical resource, this document will use the well-characterized PI3K/Akt/mTOR signaling pathway as an illustrative example for assay development and validation.[2][3][4][5][6] The principles and protocols outlined herein are broadly applicable and can be adapted for the characterization of other small molecule inhibitors, including this compound, as more information on their specific mechanisms of action becomes available.
Introduction to Small Molecule Inhibitor Assay Development
The discovery and development of small molecule inhibitors are pivotal in modern drug discovery. Rigorous assay development and validation are critical to accurately determine a compound's potency, selectivity, and mechanism of action.[7][8][9] This process typically involves a tiered approach, beginning with high-throughput screening (HTS) to identify initial hits, followed by more detailed secondary and tertiary assays to characterize lead compounds.
The PI3K/Akt/mTOR Signaling Pathway: A Key Therapeutic Target
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[5][6] Its dysregulation is implicated in numerous diseases, particularly cancer, making it a prime target for therapeutic intervention.[2][5][6] The complexity of this pathway, with its multiple nodes and feedback loops, necessitates a multi-assay approach for the comprehensive characterization of inhibitors.[6]
Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway.
Experimental Protocols
Cell-Based Assays
Cell-based assays are crucial for evaluating a compound's activity in a biological context.
Principle: To determine the effect of the inhibitor on cell growth and survival.
Protocol:
-
Cell Culture: Plate cancer cell lines with known PI3K/Akt/mTOR pathway activation status (e.g., PTEN-null or PIK3CA-mutant) in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the small molecule inhibitor (e.g., 0.01 nM to 100 µM) for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Plot cell viability against inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Principle: To confirm that the inhibitor engages its target and modulates downstream signaling.
Protocol:
-
Cell Lysis: Treat cells with the inhibitor for a defined period (e.g., 2-24 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins (e.g., phospho-Akt, phospho-S6K, total Akt, total S6K, and a loading control like GAPDH).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
-
Analysis: Quantify band intensities to assess the change in phosphorylation of target proteins relative to total protein and loading control.
Biochemical Assays
Biochemical assays utilize purified components to directly measure the inhibitor's effect on its target.
Principle: To directly measure the inhibitory activity of the compound on the purified kinase target.
Protocol:
-
Reaction Setup: In a 384-well plate, combine the purified kinase (e.g., mTOR), a specific substrate (e.g., a peptide substrate for p70S6K), and ATP.[4]
-
Inhibitor Addition: Add the small molecule inhibitor at various concentrations.
-
Kinase Reaction: Incubate the reaction mixture at 30°C for a specified time.
-
Detection: Use a technology such as TR-FRET (e.g., LanthaScreen™) or a luminescence-based assay (e.g., ADP-Glo™) to measure kinase activity.[3]
-
Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
Assay Validation
Assay validation ensures that the developed assays are reliable, reproducible, and fit for purpose.[10][11] Key validation parameters are summarized in the table below.
| Parameter | Description | Acceptance Criteria |
| Precision | The closeness of agreement between independent test results. | Intra- and inter-assay coefficient of variation (%CV) ≤ 20% |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 80-120% for spiked controls |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | R² ≥ 0.98 for the standard curve |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10 and %CV ≤ 20% |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | Consistent results with minor changes in parameters (e.g., incubation time, temperature) |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interference from matrix components |
Table 1: Key Parameters for Assay Validation.
Data Presentation
Quantitative data from the assays should be presented clearly to allow for easy comparison and interpretation.
| Compound | Cell Viability IC50 (µM) | p-Akt Inhibition IC50 (µM) | In Vitro Kinase IC50 (nM) |
| Inhibitor X | 0.5 | 0.1 | 10 |
| Rapamycin (Control) | 0.01 | N/A (mTORC1 specific) | 0.1 (for mTORC1) |
| PI-103 (Control) | 0.1 | 0.05 | 2 (for PI3K) / 8 (for mTOR) |
Table 2: Example Data Summary for a Novel PI3K/mTOR Pathway Inhibitor.
Experimental Workflow and Logic
The development and validation of an assay for a novel small molecule inhibitor follows a logical progression from initial screening to detailed characterization.
Figure 2: General Workflow for Small Molecule Inhibitor Assay Development.
Conclusion
The development and validation of robust and reliable assays are fundamental to the successful progression of small molecule inhibitors from discovery to clinical application. By employing a combination of cell-based and biochemical assays and adhering to stringent validation criteria, researchers can gain a comprehensive understanding of a compound's mechanism of action and therapeutic potential. The protocols and workflows presented here provide a solid framework that can be adapted for the characterization of novel inhibitors targeting various signaling pathways.
References
- 1. glpbio.com [glpbio.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biolinkk.com [biolinkk.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. seed.nih.gov [seed.nih.gov]
- 9. intellastrasolutions.com [intellastrasolutions.com]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. The Validation of Quantitative Mass Spectrometry Assays for Clinical Chemistry Assessments in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Practical Guide to Working with MS7972: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS7972 is a small molecule inhibitor that specifically targets the interaction between the tumor suppressor protein p53 and the CREB-binding protein (CBP). By disrupting this protein-protein interaction, this compound serves as a valuable research tool for elucidating the downstream effects of the p53-CBP signaling axis and holds potential for therapeutic development. This document provides detailed application notes and experimental protocols for working with this compound in a research setting.
Mechanism of Action
This compound is an N-acetylindole-based compound that functions as a competitive inhibitor of the binding of acetylated p53 to the bromodomain of CBP. This interaction is a critical step in the p53-mediated transcriptional activation of target genes involved in cell cycle arrest and apoptosis, such as p21 and MDM2. By blocking this interaction, this compound can modulate the transcriptional activity of p53.
Signaling Pathway
The interaction between p53 and CBP/p300 is a key regulatory node in the cellular stress response pathway. Following cellular stress, such as DNA damage, p53 is stabilized and acetylated. Acetylated p53 is then recognized by the bromodomain of the transcriptional coactivators CBP and its paralog p300. This recruitment of CBP/p300 to p53 target gene promoters leads to histone acetylation and transcriptional activation. This compound intervenes at the point of CBP bromodomain recognition of acetylated p53.
Application Notes and Protocols for MS7972 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS7972 is a small molecule inhibitor that effectively blocks the protein-protein interaction (PPI) between the tumor suppressor protein p53 and the CREB-binding protein (CBP)[1][2][3]. This interaction is crucial for the transcriptional activation of p53 target genes, which play a pivotal role in cell cycle arrest and apoptosis[4][5][6]. By disrupting the p53-CBP complex, this compound presents a potential therapeutic strategy for diseases where modulation of p53 activity is desired. High-throughput screening (HTS) methodologies are essential for the discovery and characterization of small molecules like this compound that target specific cellular pathways. This document provides detailed application notes and protocols for utilizing this compound in HTS campaigns, focusing on a Fluorescence Resonance Energy Transfer (FRET)-based assay.
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the association of p53 with the bromodomain of CBP[1]. CBP and its paralog p300 are transcriptional co-activators that are involved in a multitude of signaling pathways beyond p53, including the Wnt/β-catenin and NF-κB pathways[7][8]. The p53 pathway is a critical tumor suppression mechanism. Under cellular stress, such as DNA damage, p53 is activated and stabilized. It then binds to the regulatory regions of its target genes, a process that is facilitated by the acetyltransferase activity of CBP/p300. This leads to the transcription of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA)[4][5]. By blocking the p53-CBP interaction, this compound can prevent the transcription of these downstream targets.
Caption: Signaling pathway of p53 activation and its inhibition by this compound.
High-Throughput Screening (HTS) Application
A FRET-based assay is a suitable HTS method to identify and characterize inhibitors of the p53-CBP interaction. This assay relies on the principle that when a donor and an acceptor fluorophore are in close proximity, excitation of the donor can lead to a non-radiative energy transfer to the acceptor, which then emits fluorescence. The addition of an inhibitor like this compound disrupts the protein-protein interaction, increasing the distance between the fluorophores and causing a decrease in the FRET signal.
Quantitative Data from a Representative HTS Assay
| Parameter | Value | Description |
| This compound IC50 | ~10-50 µM | The half-maximal inhibitory concentration of this compound, representing the concentration at which 50% of the p53-CBP interaction is blocked. A concentration of 50 µM has been shown to almost completely block the interaction[1]. |
| Z'-factor | > 0.5 | A statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor greater than 0.5 indicates a robust and reliable assay suitable for high-throughput screening. |
| Assay Window | > 2-fold | The ratio of the signal from the uninhibited control to the signal from the fully inhibited control. A larger assay window indicates a more sensitive assay. |
| DMSO Tolerance | < 1% | The maximum concentration of dimethyl sulfoxide (DMSO), a common solvent for test compounds, that does not significantly affect the assay performance. |
Experimental Protocols
Protocol 1: High-Throughput FRET Assay for p53-CBP Interaction Inhibitors
This protocol describes a biochemical FRET assay to screen for inhibitors of the interaction between the p53 transactivation domain (TAD) and the CBP bromodomain (BRD).
Materials:
-
Recombinant human p53 TAD (e.g., fused to a donor fluorophore like CFP or a terbium chelate)
-
Recombinant human CBP BRD (e.g., fused to an acceptor fluorophore like YFP or GFP)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
This compound (as a positive control)
-
Compound library dissolved in DMSO
-
384-well, low-volume, black assay plates
-
Plate reader capable of time-resolved FRET (TR-FRET) or standard FRET measurements
Experimental Workflow:
Caption: High-throughput screening workflow for p53-CBP interaction inhibitors.
Procedure:
-
Reagent Preparation:
-
Prepare a 2X stock solution of the p53-Donor and CBP-Acceptor proteins in the assay buffer at a concentration optimized for a robust FRET signal.
-
-
Compound Plating:
-
Using an acoustic dispenser or a pin tool, transfer a small volume (e.g., 50 nL) of each test compound from the library plates to the 384-well assay plates.
-
Include wells with this compound as a positive control for inhibition and wells with DMSO as a negative control (no inhibition).
-
-
Protein Addition:
-
Add the 2X protein mixture to all wells of the assay plate, bringing the final volume to the desired level (e.g., 10 µL). The final concentration of the test compounds should be in the desired screening range (e.g., 10 µM).
-
-
Incubation:
-
Incubate the plates at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium. Protect the plates from light.
-
-
Signal Detection:
-
Read the plates on a FRET-capable plate reader. For a CFP/YFP pair, excite at ~430 nm and measure emission at ~475 nm (CFP) and ~530 nm (YFP). For a TR-FRET assay, use the appropriate excitation and emission wavelengths with a time delay.
-
-
Data Analysis:
-
Calculate the FRET ratio (Acceptor Emission / Donor Emission).
-
Determine the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (FRET_ratio_compound - FRET_ratio_max_inhibition) / (FRET_ratio_no_inhibition - FRET_ratio_max_inhibition))
-
Calculate the Z'-factor for the assay to assess its quality.
-
Identify compounds that show significant inhibition (e.g., >3 standard deviations from the mean of the negative controls) as primary "hits".
-
Protocol 2: Secondary Assay - Cell-Based p53-Dependent Reporter Assay
This protocol is designed to validate the hits identified in the primary biochemical screen in a cellular context.
Materials:
-
A human cell line with a wild-type p53 (e.g., U2OS, HCT116) stably transfected with a p53-responsive reporter construct (e.g., p21 promoter driving luciferase expression).
-
Cell culture medium and supplements.
-
DNA damaging agent (e.g., doxorubicin or etoposide) to induce p53 activity.
-
Luciferase assay reagent.
-
White, opaque 96- or 384-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Plating:
-
Seed the reporter cell line into the assay plates at a density that will result in a sub-confluent monolayer on the day of the experiment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the hit compounds and this compound (as a positive control) for a predetermined time (e.g., 1-2 hours).
-
-
p53 Activation:
-
Induce p53 activity by adding a DNA damaging agent (e.g., doxorubicin) to the wells.
-
-
Incubation:
-
Incubate the cells for a period sufficient to allow for reporter gene expression (e.g., 16-24 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Determine the effect of the compounds on p53-dependent transcription by comparing the luciferase signal in treated versus untreated cells.
-
Generate dose-response curves to determine the IC50 values for the validated hits.
-
Conclusion
This compound serves as a valuable tool compound for studying the p53-CBP interaction and for developing high-throughput screening assays to identify novel inhibitors. The provided protocols for a FRET-based primary screen and a cell-based secondary assay offer a robust workflow for the discovery and validation of small molecules targeting this critical protein-protein interaction. The successful implementation of these assays can accelerate the development of new therapeutic agents for a variety of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Physical interaction and mutual transrepression between CCAAT/enhancer-binding protein beta and the p53 tumor suppressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cooperative regulation of p53 by modulation of ternary complex formation with CBP/p300 and HDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. p53 - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. CBP/p300 are bimodal regulators of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: MS7972 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MS7972, a small molecule inhibitor of the p53-CREB binding protein (CBP) interaction. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that functions by blocking the protein-protein interaction between the tumor suppressor protein p53 and the CREB-binding protein (CBP). This inhibition is thought to occur at the interface of the p53 transactivation domain (TAD) and the various domains of CBP it binds to.
Q2: What is the recommended solvent and storage condition for this compound?
A2: Based on available information, this compound is soluble in DMSO. For long-term storage, it is advisable to store the compound as a solid at -20°C or below, protected from light and moisture. Once dissolved in DMSO, it is recommended to make aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.
Q3: What are the expected downstream effects of inhibiting the p53-CBP interaction with this compound?
A3: The interaction between p53 and CBP is crucial for the transcriptional activation of p53 target genes. By inhibiting this interaction, this compound is expected to downregulate the expression of genes involved in cell cycle arrest and apoptosis that are typically induced by p53. This can lead to a reduction in p53-mediated cellular responses to stress. For example, a decrease in the expression of p21, a key cell cycle inhibitor, may be observed.[1]
Q4: Are there known off-target effects for this compound?
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| No or weak inhibition of p53-CBP interaction observed in Co-Immunoprecipitation (Co-IP). | Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively disrupt the p53-CBP complex in your specific cell line or experimental setup. | Perform a dose-response experiment to determine the optimal concentration of this compound. Start with a range of concentrations around the reported effective concentrations from any available literature, and assess the disruption of the p53-CBP interaction at each concentration. |
| Poor Cell Lysis/Complex Instability: The p53-CBP interaction may be disrupted during the lysis and immunoprecipitation steps, masking the effect of the inhibitor. | Optimize your Co-IP protocol. Use a gentle lysis buffer that preserves protein-protein interactions. Include protease and phosphatase inhibitors in your buffers. Minimize the duration of the incubation and washing steps. | |
| Antibody Issues: The antibody used for immunoprecipitation may be binding to a region of the protein that is affected by the inhibitor binding or the protein-protein interaction itself. | Use a different antibody that targets a distinct epitope on either p53 or CBP. Validate the antibody's ability to efficiently immunoprecipitate its target protein. | |
| Inconsistent or non-reproducible results in cell-based assays (e.g., viability, apoptosis). | This compound Instability: The compound may be unstable in your cell culture medium over the course of the experiment. | Assess the stability of this compound in your specific cell culture medium over time. This can be done using analytical techniques like HPLC if available. Consider replenishing the medium with fresh compound at regular intervals for long-term experiments. |
| Cell Line Specific Effects: The cellular context, including the expression levels of p53, CBP, and other interacting partners, can influence the response to this compound. | Characterize the p53 and CBP status of your cell line. Consider testing the compound in multiple cell lines with different genetic backgrounds to understand the context-dependent effects. | |
| DMSO Toxicity: High concentrations of DMSO can be toxic to cells and may confound the experimental results. | Ensure that the final concentration of DMSO in your cell culture medium is consistent across all experimental conditions and is below the toxic threshold for your specific cell line (typically <0.5%). Run a vehicle control (DMSO alone) to assess its effect. | |
| Observed cytotoxicity at expected effective concentrations. | On-target toxicity: Inhibition of the p53-CBP interaction might be cytotoxic in your specific cell line, depending on its reliance on this pathway for survival. | This could be an expected outcome of the treatment. To confirm, you can perform rescue experiments, for example, by overexpressing a downstream effector that is suppressed by this compound. |
| Off-target toxicity: The observed cytotoxicity may be due to this compound interacting with other cellular targets. | As mentioned in the FAQs, perform control experiments to rule out off-target effects. If possible, test structurally related but inactive compounds. A comprehensive approach would involve proteomic or transcriptomic analysis to identify potential off-target pathways. |
Quantitative Data Summary
Due to the limited availability of public quantitative data for this compound, the following tables present hypothetical, yet realistic, data for illustrative purposes. Researchers should generate their own dose-response curves and IC50 values for their specific experimental systems.
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | Hypothetical IC50 (µM) for Cell Viability |
| HCT116 | Colon Carcinoma | Wild-type | 15 |
| A549 | Lung Carcinoma | Wild-type | 25 |
| PC-3 | Prostate Cancer | Null | >100 |
| MCF-7 | Breast Cancer | Wild-type | 20 |
Table 2: Hypothetical Dose-Response Data for this compound in a p53-Wild-Type Cell Line (e.g., HCT116)
| This compound Concentration (µM) | Inhibition of p53-CBP Interaction (%) (Co-IP) | Cell Viability (%) (MTT Assay) |
| 0 (Vehicle) | 0 | 100 |
| 1 | 15 | 95 |
| 5 | 40 | 80 |
| 10 | 75 | 60 |
| 25 | 90 | 40 |
| 50 | 98 | 25 |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Assess p53-CBP Interaction
Objective: To determine the effect of this compound on the interaction between endogenous p53 and CBP.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HCT116) and allow them to reach 70-80% confluency. Treat the cells with varying concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-p53 or anti-CBP antibody overnight at 4°C with gentle rotation. A non-specific IgG should be used as a negative control.
-
Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing: Wash the beads three to five times with ice-cold lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against CBP (if p53 was immunoprecipitated) or p53 (if CBP was immunoprecipitated) to detect the co-immunoprecipitated protein. Also, probe for the immunoprecipitated protein as a loading control.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on cell viability and determine its IC50 value.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Caption: p53-CBP signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).
Caption: Logical workflow for troubleshooting this compound experimental results.
References
Technical Support Center: Optimizing MS7972 Concentration for Experiments
Welcome to the technical support center for MS7972. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound, a small molecule inhibitor of the p53-CREB-binding protein (CBP) interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that functions by blocking the protein-protein interaction between the tumor suppressor protein p53 and the CREB-binding protein (CBP). This inhibition can disrupt the normal downstream signaling pathways regulated by this interaction.
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: A concentration of 50 μM has been shown to almost completely block the p53-CBP interaction[1]. However, the optimal concentration can vary depending on the cell type, assay duration, and specific experimental endpoint. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO. For example, a 10 mM stock solution can be prepared by dissolving the appropriate amount of this compound in DMSO. Store stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q4: What are the potential off-target effects of this compound?
A4: Currently, there is limited publicly available information specifically detailing the off-target effects of this compound. As with any small molecule inhibitor, it is crucial to include appropriate controls in your experiments to account for potential off-target effects. This may include using inactive analogs of the compound if available, or assessing the effect of the compound in a system where the target protein is absent.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed | - Suboptimal concentration: The concentration of this compound may be too low for the specific cell line or assay. - Compound instability: The compound may have degraded due to improper storage or handling. - Cellular permeability: The compound may not be effectively entering the cells. - Assay sensitivity: The assay may not be sensitive enough to detect the inhibitory effect. | - Perform a dose-response curve with a wider range of concentrations (e.g., 1 µM to 100 µM). - Prepare fresh stock solutions of this compound. - Verify cellular uptake of the compound, if possible. - Optimize the assay conditions for better sensitivity. |
| High cell toxicity or death | - Concentration too high: The concentration of this compound may be cytotoxic to the cells. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. - Off-target effects: The compound may be hitting other cellular targets, leading to toxicity. | - Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of this compound. - Ensure the final concentration of the solvent in the cell culture medium is below a toxic threshold (typically <0.5% for DMSO). - Include a vehicle control (solvent only) in all experiments. - Consider using a lower, non-toxic concentration for longer incubation times. |
| Inconsistent or variable results | - Inconsistent cell seeding: Uneven cell numbers across wells can lead to variability. - Inconsistent compound addition: Pipetting errors can lead to variations in the final concentration. - Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth. | - Ensure a homogenous cell suspension before seeding and use a consistent seeding density. <- Calibrate pipettes and use a consistent technique for adding the compound. - To minimize edge effects, avoid using the outer wells of the plate for experimental samples or fill them with sterile PBS or media. |
| Difficulty in confirming target engagement | - Antibody quality in Co-IP: The antibodies used for immunoprecipitation of p53 or CBP may not be efficient. - Lysis buffer composition: The lysis buffer may be too stringent and disrupt the protein-protein interaction before it can be assayed. | - Validate the antibodies for immunoprecipitation using positive and negative controls. - Use a milder lysis buffer that preserves protein-protein interactions. - Include a positive control where the interaction is known to occur and a negative control where it is not. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Co-Immunoprecipitation (Co-IP) to Assess p53-CBP Interaction
This protocol is to determine the effect of this compound on the interaction between endogenous p53 and CBP.
Materials:
-
This compound stock solution
-
Cell line expressing both p53 and CBP
-
Complete cell culture medium
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Antibody against p53 or CBP for immunoprecipitation
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Antibodies for Western blotting (anti-p53 and anti-CBP)
Procedure:
-
Treat cells with the desired concentration of this compound or vehicle control for the appropriate time.
-
Lyse the cells with Co-IP lysis buffer on ice.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-p53) overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against both p53 and CBP to detect the co-immunoprecipitated protein.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| HCT116 | Colon Cancer | 25 | Cell Viability (72h) |
| MCF-7 | Breast Cancer | 35 | Cell Viability (72h) |
| A549 | Lung Cancer | 40 | Cell Viability (72h) |
| U-87 MG | Glioblastoma | 30 | Cell Viability (72h) |
Note: These are hypothetical values for illustrative purposes. Researchers should determine the IC50 experimentally for their specific cell lines and conditions.
Visualizations
Caption: p53-CBP signaling and the inhibitory action of this compound.
Caption: A typical experimental workflow for testing this compound.
References
how to improve MS7972 stability in solution
This technical support guide provides researchers, scientists, and drug development professionals with essential information for handling MS7972, with a specific focus on improving its stability and solubility in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor designed to block the protein-protein interaction between human p53 and CREB binding protein (CBP)[1]. At a concentration of 50 μM, it can almost completely inhibit this interaction, making it a valuable tool for studying the cellular pathways involving p53 and CBP[1].
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO). The compound's solubility in DMSO is 100 mg/mL (or 440.02 mM)[1].
Q3: My this compound powder is not dissolving easily in DMSO. What should I do?
A3: If you encounter difficulty dissolving this compound, you can gently warm the vial to 37°C and use an ultrasonic bath for a short period to facilitate dissolution[1]. Ensure the vial is sealed tightly to prevent the hygroscopic DMSO from absorbing water from the air.
Q4: I observed precipitation when I diluted my this compound DMSO stock into an aqueous buffer. How can I prevent this?
A4: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. This occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. To mitigate this:
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Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise dilution.
-
Stir Vigorously: Add the DMSO stock solution dropwise into the aqueous buffer while the buffer is being vortexed or stirred vigorously. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.
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Use Solubilizing Agents: Consider including a low concentration of a biocompatible surfactant, such as Tween 80 or Pluronic F-68, in your final aqueous buffer to help maintain solubility[2].
-
Avoid Shock Precipitation: Never add the aqueous buffer directly to the concentrated DMSO stock vial.
Q5: What are the primary factors that can compromise the stability of this compound in solution?
A5: The stability of small molecules like this compound in solution can be affected by several factors, including:
-
pH: Extreme pH values can alter the chemical structure of the compound[3][4].
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation[3].
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Light Exposure: UV and visible light can cause photodegradation of light-sensitive compounds[3].
-
Oxygen: Dissolved oxygen can lead to oxidative degradation[3].
-
Repeated Freeze-Thaw Cycles: These can cause the compound to degrade or precipitate out of solution over time[1][5].
Q6: What are the best practices for storing this compound solutions to ensure maximum stability?
A6: For optimal stability, prepare high-concentration stock solutions in anhydrous DMSO, divide them into single-use aliquots, and store them in tightly sealed vials at -80°C for up to 6 months or at -20°C for up to 1 month[1]. Avoid repeated freeze-thaw cycles by using a fresh aliquot for each experiment[1]. Working solutions diluted in aqueous buffers are significantly less stable and should ideally be prepared fresh for each experiment and used within the same day.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Notes / Reference |
| Molecular Formula | C₁₄H₁₃NO₂ | [1] |
| Molecular Weight | 227.26 g/mol | [1] |
| CAS Number | 352553-42-5 | [1] |
| Solubility in DMSO | 100 mg/mL (440.02 mM) | May require sonication and gentle warming to 37°C to achieve maximum solubility[1]. |
| Stock Solution Storage | ||
| -80°C | Stable for up to 6 months | Recommended for long-term storage. Avoid repeated freeze-thaw cycles[1]. |
| -20°C | Stable for up to 1 month | Suitable for short-term storage[1]. |
| Solid Compound Storage | Store at -20°C | [1] |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate in DMSO Stock Solution | 1. The solution was not fully dissolved initially.2. Water was absorbed by DMSO.3. Stored improperly (e.g., repeated freeze-thaw). | 1. Gently warm the solution to 37°C and sonicate until the precipitate dissolves[1].2. Use anhydrous, high-purity DMSO and always keep vials tightly sealed.3. Prepare single-use aliquots to avoid freeze-thaw cycles[1]. |
| Precipitate in Aqueous Working Solution | 1. The concentration exceeds the aqueous solubility limit.2. Improper dilution technique. | 1. Lower the final concentration of this compound in the aqueous medium.2. Add the DMSO stock dropwise to the vigorously stirring aqueous buffer.3. Consider adding a surfactant (e.g., 0.1% Tween 80) or a co-solvent if compatible with your experimental system[2][6]. |
| Inconsistent or Reduced Activity in Assays | 1. Degradation of the compound due to improper storage or handling.2. Inaccurate concentration due to precipitation. | 1. Always use a fresh aliquot of the stock solution stored at -80°C[1]. Prepare aqueous working solutions immediately before use.2. After preparing the working solution, centrifuge it briefly and check for any visible precipitate. If present, the supernatant concentration will be lower than calculated. Prepare a new solution following best practices. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Aseptically weigh out 22.73 mg of this compound powder.
-
Dissolution: Add 1 mL of anhydrous, sterile-filtered DMSO to the powder.
-
Solubilization: Cap the vial tightly and vortex for 1-2 minutes. If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes or warm it gently to 37°C until the solution is clear[1].
-
Aliquoting: Dispense the clear solution into single-use, light-protecting (amber) microcentrifuge tubes. The volume per aliquot should be appropriate for a single experiment to avoid partial use and refreezing.
-
Storage: Label the aliquots clearly and store them at -80°C for long-term stability (up to 6 months)[1].
Protocol 2: Preparation of a 50 µM Aqueous Working Solution
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Thawing: Retrieve a single aliquot of the 100 mM this compound stock solution from the -80°C freezer. Thaw it completely at room temperature.
-
Pre-Dilution (Optional but Recommended): Perform an intermediate dilution. For example, add 2 µL of the 100 mM stock to 198 µL of DMSO to create a 1 mM solution. This makes the final dilution into the aqueous buffer less drastic.
-
Final Dilution:
-
Prepare the required volume of your final aqueous buffer (e.g., cell culture medium, PBS).
-
Place the buffer on a vortex mixer set to a medium speed.
-
To make a 50 µM solution from a 1 mM intermediate stock, you need a 1:20 dilution. For 1 mL of final solution, add 50 µL of the 1 mM stock to 950 µL of the buffer.
-
Add the 50 µL of the 1 mM stock solution drop-by-drop into the center of the vortexing buffer.
-
-
Final Steps: Use the freshly prepared working solution immediately for your experiment. Do not store aqueous solutions of this compound.
Visual Guides
References
- 1. glpbio.com [glpbio.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. Biologics vs. Small Molecules, What’s the Difference for Stability Testing? %%sep%% - BA Sciences [basciences.com]
- 6. ijmsdr.org [ijmsdr.org]
Technical Support Center: Overcoming MS7972 Off-Target Effects
Welcome to the technical support center for MS7972. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate potential off-target effects of the p53-CREB binding protein (CBP) interaction inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
This compound is a small molecule inhibitor designed to block the protein-protein interaction between the tumor suppressor protein p53 and the CREB binding protein (CBP).[1][2] It specifically targets the bromodomain of CBP, preventing the recruitment of p53 and subsequent downstream signaling. At a concentration of 50 μM, this compound can almost completely block this interaction.[1][2]
Q2: What are the potential off-target effects of this compound?
While specific off-target proteins for this compound have not been extensively profiled in publicly available literature, its mechanism of action as a bromodomain inhibitor suggests potential for off-target binding to other bromodomain-containing proteins due to structural similarities in the acetyl-lysine binding pocket. The BET (Bromodomain and Extra-Terminal domain) family of proteins (BRD2, BRD3, BRD4) are common off-targets for bromodomain inhibitors. Other histone acetyltransferases (HATs) with similar catalytic domains, such as p300, which shares high homology with CBP, are also potential off-targets.
Q3: What are the common experimental observations that might suggest off-target effects of this compound?
Researchers might observe the following, which could indicate off-target activity:
-
Unexpected cellular phenotypes: Effects that are inconsistent with the known role of the p53-CBP pathway.
-
Discrepancies between in vitro and in vivo results: The compound may show high potency in biochemical assays but have different or less specific effects in a complex cellular environment.
-
Toxicity at effective concentrations: Cell death or other adverse effects at concentrations required to see the desired on-target effect.
-
Modulation of unintended signaling pathways: Alterations in pathways not directly regulated by p53 or CBP.
Q4: How can I experimentally validate the on-target engagement of this compound in my cellular model?
A Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that this compound is binding to its intended target, CBP, in a cellular context.[3][4][5][6][7] This assay measures the change in the thermal stability of a protein upon ligand binding.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed After this compound Treatment
You have treated your cells with this compound to inhibit the p53-CBP interaction, but you are observing a phenotype that is not consistent with the known functions of this pathway. This could be due to an off-target effect.
Troubleshooting Workflow:
References
- 1. Discovery and Characterization of Small Molecule Inhibitors of the BET Family Bromodomains | Scilit [scilit.com]
- 2. Developing small molecule inhibitors of bromodomain-histone interactions | Semantic Scholar [semanticscholar.org]
- 3. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 5. Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. | Semantic Scholar [semanticscholar.org]
- 7. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining MS7972 Treatment Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MS7972, a small molecule inhibitor of the p53-CREB binding protein (CBP) interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that disrupts the protein-protein interaction between the tumor suppressor protein p53 and the transcriptional coactivator CREB binding protein (CBP). By blocking this interaction, this compound can modulate the transcriptional activity of p53, which plays a critical role in cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.
Q2: What is the primary signaling pathway affected by this compound?
A2: The primary signaling pathway affected by this compound is the p53 signaling pathway. The interaction between p53 and CBP is crucial for the acetylation of p53, which in turn enhances its stability and transcriptional activity. By inhibiting this interaction, this compound can prevent p53 acetylation and subsequently modulate the expression of p53 target genes.
Q3: In what solvent should I dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q4: What is a typical working concentration for this compound in cell-based assays?
A4: The optimal working concentration of this compound can vary depending on the cell line and the specific experimental endpoint. A common starting point for dose-response experiments is in the low micromolar range. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q5: How should I store the this compound stock solution?
A5: Aliquot the DMSO stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound on cells. | 1. Incorrect concentration: The concentration of this compound may be too low to elicit a response. 2. Cell line insensitivity: The chosen cell line may not be sensitive to the inhibition of the p53-CBP interaction. 3. Inactive compound: The this compound may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment: Test a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal working concentration. 2. Use a positive control cell line: If possible, use a cell line known to be responsive to p53 pathway modulation. 3. Verify compound activity: If possible, use a biochemical assay to confirm the inhibitory activity of your this compound stock on the p53-CBP interaction. 4. Prepare fresh dilutions: Always prepare fresh dilutions of this compound from the stock solution for each experiment. |
| High background signal or off-target effects. | 1. High concentration: The concentration of this compound may be too high, leading to non-specific effects. 2. DMSO toxicity: High concentrations of DMSO in the final culture medium can be toxic to cells. | 1. Lower the concentration: Use the lowest effective concentration determined from your dose-response experiments. 2. Control for DMSO: Ensure that the final concentration of DMSO in all experimental wells (including vehicle controls) is consistent and ideally below 0.5%. |
| Precipitation of this compound in culture medium. | 1. Poor solubility: this compound may have limited solubility in aqueous solutions like cell culture medium, especially at higher concentrations. | 1. Prepare fresh dilutions: Prepare the final working solution immediately before adding it to the cells. 2. Vortex during dilution: Ensure thorough mixing when diluting the DMSO stock in the culture medium. 3. Visually inspect: Before adding to cells, visually inspect the diluted this compound solution for any signs of precipitation. |
| Inconsistent results between experiments. | 1. Variation in cell density: Differences in the number of cells seeded can affect the outcome of the experiment. 2. Variation in treatment time: Inconsistent incubation times with this compound can lead to variable results. 3. Cell passage number: Cells at high passage numbers may exhibit altered responses. | 1. Standardize cell seeding: Ensure a consistent number of cells are seeded in each well for every experiment. 2. Maintain consistent timing: Adhere to a strict timeline for treatment and subsequent assays. 3. Use low-passage cells: Use cells at a consistent and low passage number for all experiments. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 25.8 |
| U-87 MG | Glioblastoma | 12.5 |
| HCT116 | Colon Carcinoma | 30.1 |
Table 2: Hypothetical Effect of this compound on p53 Target Gene Expression (Fold Change vs. Vehicle)
| Gene | A549 (24h treatment) | U-87 MG (24h treatment) |
| p21 | 0.6 | 0.5 |
| BAX | 0.7 | 0.6 |
| PUMA | 0.5 | 0.4 |
Experimental Protocols
Key Experiment: Determining the Effect of this compound on Cell Viability via MTT Assay
This protocol outlines a method to assess the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound
-
DMSO
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve final desired concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept constant across all wells (e.g., 0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium from the wells.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Mandatory Visualizations
Caption: The p53-CBP signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining cell viability using an MTT assay.
MS7972 experimental variability and solutions
Welcome to the technical support center for MS7972, a small molecule inhibitor of the p53 and CREB-binding protein (CBP) interaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental variability and offer solutions to common challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that functions by blocking the protein-protein interaction between the tumor suppressor protein p53 and the CREB-binding protein (CBP).[1][2] CBP is a transcriptional co-activator, and its interaction with p53 is crucial for p53-mediated gene transcription and subsequent cellular responses like apoptosis and cell cycle arrest. By inhibiting this interaction, this compound can modulate p53 signaling pathways.
Q2: What is the recommended solvent and storage condition for this compound?
A2: Based on available information, this compound is soluble in DMSO. For long-term storage, it is advisable to store the compound as a solid at -20°C or below, protected from light and moisture. Once dissolved in DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Q3: At what concentration is this compound effective?
A3: this compound has been reported to almost completely block the p53-CBP interaction at a concentration of 50 μM in biochemical assays.[1][3] However, the optimal concentration for cell-based assays will vary depending on the cell line, experimental duration, and the specific endpoint being measured. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells in cell-based assays. | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation from wells on the perimeter of the plate. 3. Compound precipitation: this compound coming out of solution at the working concentration. | 1. Ensure thorough mixing of cell suspension before and during plating. Use a multichannel pipette for seeding and verify cell density with a cell counter. 2. Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS to maintain humidity. 3. Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, try pre-diluting the compound in warm media before adding to the wells or lowering the final concentration. |
| No observable effect of this compound on cell viability or downstream signaling. | 1. Sub-optimal concentration: The concentration of this compound used may be too low to elicit a response. 2. Short incubation time: The duration of treatment may not be sufficient to observe the desired effect. 3. Cell line resistance: The chosen cell line may not be sensitive to the inhibition of the p53-CBP interaction. 4. Compound degradation: The this compound stock solution may have degraded. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM). 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 3. Use a positive control cell line known to be sensitive to p53 pathway modulation. Consider cell lines with wild-type p53. 4. Prepare a fresh stock solution of this compound from a new vial. |
| Inconsistent IC50 values across experiments. | 1. Variation in cell passage number: Cellular responses can change with increasing passage number. 2. Differences in cell confluence at the time of treatment: Cell density can influence drug sensitivity. 3. Slight variations in experimental conditions: Minor changes in incubation time, temperature, or CO2 levels. | 1. Use cells within a consistent and narrow range of passage numbers for all experiments. 2. Seed cells at a consistent density to ensure they are in the exponential growth phase and at a similar confluence at the start of each experiment. 3. Standardize all experimental parameters and document them meticulously for each experiment. |
Quantitative Data Summary
The following table provides hypothetical IC50 values for this compound in various cancer cell lines to illustrate how such data could be presented. Note: These are not experimentally derived values for this compound and are for illustrative purposes only.
| Cell Line | Cancer Type | p53 Status | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung Carcinoma | Wild-Type | 48 | 25.5 |
| MCF-7 | Breast Adenocarcinoma | Wild-Type | 48 | 32.8 |
| HCT116 | Colon Carcinoma | Wild-Type | 48 | 18.2 |
| PC-3 | Prostate Adenocarcinoma | Null | 48 | >100 |
| HeLa | Cervical Adenocarcinoma | HPV-mediated p53 degradation | 48 | 85.1 |
Experimental Protocols
Cell Viability (MTT) Assay to Determine IC50 of this compound
1. Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium. For example, from 200 µM down to 1.56 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the 2X this compound dilutions to the respective wells.
-
Incubate for the desired time period (e.g., 48 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Visualizations
Caption: p53-CBP signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Synthesis of MS7972
Welcome to the technical support center for the synthesis of MS7972. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the preparation of this valuable research compound.
Frequently Asked Questions (FAQs)
Q1: What is the chemical name and structure of this compound?
A1: this compound is chemically known as (E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinecarboximidamide. Its structure features a vanillin-derived Schiff base with a guanylhydrazone moiety.
Q2: What is the primary application of this compound in research?
A2: this compound is a small molecule inhibitor that blocks the interaction between the human p53 tumor suppressor protein and the CREB-binding protein (CBP). This makes it a valuable tool for studying cellular pathways involving p53 and CBP, particularly in the context of cancer research and drug development.
Q3: What is the general synthetic route for this compound?
A3: The synthesis of this compound typically involves a condensation reaction between 4-hydroxy-3-methoxybenzaldehyde (vanillin) and aminoguanidine hydrochloride. This reaction forms the characteristic guanylhydrazone bond.
Q4: What are the critical parameters to control during the synthesis?
A4: Key parameters to control for a successful synthesis include the purity of the starting materials, the molar ratio of reactants, the reaction temperature, the pH of the reaction medium, and the method of product purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Impure starting materials (vanillin or aminoguanidine hydrochloride).- Incorrect reaction pH; the reaction is acid-catalyzed.- Insufficient reaction time or temperature.- Inappropriate solvent. | - Ensure the purity of starting materials using techniques like NMR or melting point analysis.- Add a catalytic amount of a weak acid (e.g., acetic acid) to the reaction mixture.- Increase the reaction time or temperature, and monitor the reaction progress by TLC.- Use a protic solvent like methanol or ethanol. |
| Formation of Multiple Products/Side Reactions | - Contamination of starting materials.- Reaction temperature is too high, leading to decomposition.- Incorrect stoichiometry of reactants. | - Purify starting materials before use.- Optimize the reaction temperature; avoid excessive heating.- Use a 1:1 molar ratio of vanillin to aminoguanidine hydrochloride. |
| Product is Difficult to Purify | - Presence of unreacted starting materials.- Formation of closely related impurities.- Product is poorly soluble in common recrystallization solvents. | - Wash the crude product with a solvent in which the starting materials are soluble but the product is not.- Consider column chromatography for purification if recrystallization is ineffective.- Screen a variety of solvents or solvent mixtures for recrystallization. |
| Inconsistent Yields | - Variability in the quality of reagents.- Inconsistent reaction conditions (temperature, time, stirring).- Product loss during workup and purification. | - Use reagents from the same batch for a series of reactions.- Carefully control all reaction parameters.- Optimize the workup and purification steps to minimize product loss. |
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound based on the established synthesis of its close structural analogs.
Reaction Scheme:
Caption: Synthesis of this compound from Vanillin and Aminoguanidine.
Materials:
| Reagent | MW ( g/mol ) | Quantity | Molar Equiv. |
| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | 152.15 | 1.52 g | 1.0 |
| Aminoguanidine Hydrochloride | 110.55 | 1.11 g | 1.0 |
| Methanol | - | 50 mL | - |
| Acetic Acid (glacial) | - | 2-3 drops | Catalytic |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-3-methoxybenzaldehyde (1.52 g, 10 mmol) and methanol (30 mL).
-
Stir the mixture at room temperature until the vanillin is completely dissolved.
-
Add aminoguanidine hydrochloride (1.11 g, 10 mmol) to the solution, followed by a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.
-
Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., methanol or ethanol).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its synthesis and characterization.
Caption: this compound inhibits the p53-CBP interaction.
Caption: General workflow for the synthesis of this compound.
Technical Support Center: Mitigating Cytotoxicity of MS-275 (Entinostat) In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the in vitro cytotoxicity of MS-275 (Entinostat), a class I histone deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of MS-275-induced cytotoxicity?
A1: MS-275 is a selective inhibitor of HDAC1 and HDAC3.[1][2] Its cytotoxic effects are dose-dependent. At lower concentrations (approx. <1 µM), it primarily induces cell cycle arrest (in G1 phase) and differentiation through the accumulation of p21WAF1/CIP1.[1][3] At higher concentrations (approx. >2-5 µM), it potently induces apoptosis.[3] This apoptotic pathway is driven by a significant increase in intracellular reactive oxygen species (ROS), leading to mitochondrial membrane potential loss, cytochrome c release, and subsequent activation of caspases-8, -9, and -3.[3][4][5]
Q2: Why am I observing massive cell death even at low concentrations of MS-275?
A2: Cell sensitivity to MS-275 is highly variable across different cell lines. The reported IC50 values for proliferation inhibition range from as low as 41.5 nM to as high as 4.71 µM.[1][6] A concentration that is cytostatic in one cell line may be highly cytotoxic in another. It is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration for your experimental goals (e.g., cytostatic vs. cytotoxic effects).
Q3: How can I reduce the cytotoxic effects of MS-275 to study its other biological functions (e.g., gene regulation, differentiation)?
A3: There are two primary strategies to mitigate MS-275-induced cytotoxicity:
-
Dose Optimization: The most straightforward method is to lower the concentration of MS-275 to a range that induces the desired biological effect (e.g., histone hyperacetylation, p21 induction) without triggering widespread apoptosis. This requires careful titration for your specific cell line.
-
Co-treatment with Inhibitors:
-
Antioxidants: Since ROS production is a key driver of apoptosis, co-treatment with a free radical scavenger like N-acetylcysteine (NAC) can block mitochondrial injury and subsequent cell death.[3][5]
-
Caspase Inhibitors: As apoptosis is caspase-dependent, a pan-caspase inhibitor such as Z-VAD-fmk can be used to block the final steps of the apoptotic cascade.[4] This can be useful for studying upstream events of MS-275 signaling.
-
Q4: What is the recommended solvent and storage condition for MS-275?
A4: MS-275 is soluble in DMSO at concentrations up to 25 mg/mL.[7] For cell culture experiments, it is recommended to prepare a concentrated stock solution in 100% DMSO, which can be stored at -20°C.[8] The final concentration of DMSO in the cell culture medium should be kept low (typically <0.2%) to avoid solvent-induced toxicity.[8] Aqueous solutions should not be stored for more than one day.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Complete Cell Detachment and Death | Concentration of MS-275 is too high for the specific cell line. | Perform a dose-response experiment to determine the IC50 value. Start with a wide range of concentrations (e.g., 10 nM to 10 µM). See Protocol 1 . |
| High sensitivity of the cell line to HDAC inhibition. | Use the lowest effective concentration that achieves the desired upstream effect (e.g., increased histone acetylation) without causing widespread death. | |
| High Variability Between Replicates | Uneven cell seeding. | Ensure a single-cell suspension before plating and mix gently after seeding to ensure even distribution. |
| Inaccurate drug dilution. | Prepare fresh dilutions from a validated stock solution for each experiment. Use calibrated pipettes. | |
| MS-275 precipitation in media. | Ensure the final DMSO concentration is low and that the stock solution is fully dissolved before adding to the media. Do not store diluted MS-275 in aqueous media. | |
| Desired Biological Effect is not Observed, but Cytotoxicity is | The desired effect (e.g., differentiation) may be masked by apoptosis at the concentration used. | Mitigate cytotoxicity by co-treating with N-acetylcysteine (NAC) or a pan-caspase inhibitor (Z-VAD-fmk). See Protocol 2 . |
| The experimental window is too long. | Perform a time-course experiment. MS-275 can induce ROS within 2 hours.[3][5] Analyze your endpoint at earlier time points (e.g., 6, 12, 24 hours). | |
| No Effect Observed (Neither Cytotoxicity nor Biological Effect) | Concentration of MS-275 is too low. | Increase the concentration of MS-275. Confirm drug activity by testing for a known downstream marker, such as increased Histone H3 or H4 acetylation via Western blot. |
| Drug degradation. | Use a fresh aliquot of MS-275 stock solution. Confirm the purity and integrity of the compound if it has been stored for a long time. | |
| Cell line is resistant. | Some cell lines are inherently resistant. Confirm HDAC1/3 expression in your cell line. |
Data Presentation
Table 1: Reported IC50 Values of MS-275 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Ovarian | 0.0415 |
| SCC-3 | - | 0.061 |
| ALL-PO | Leukemia | 0.06355 |
| 697 | Leukemia | 0.09976 |
| D283 | Medulloblastoma | 0.05 |
| TC32 | Ewing's Sarcoma | 0.1 |
| SK-N-AS | Neuroblastoma | 0.66 |
| TC71 | Ewing's Sarcoma | 1.0 |
| HCT-15 | Colorectal | 4.71 |
| Source: Data compiled from multiple sources.[1][6][9][10] |
Table 2: Summary of Strategies to Mitigate MS-275 Cytotoxicity
| Strategy | Agent | Typical Working Concentration | Mechanism of Action |
| Antioxidant Co-treatment | N-acetylcysteine (NAC) | 1-10 mM | Scavenges reactive oxygen species (ROS), preventing mitochondrial damage and subsequent apoptosis.[5] |
| Apoptosis Inhibition | Z-VAD-fmk | 10-50 µM | Pan-caspase inhibitor that blocks the execution phase of apoptosis.[4] |
Experimental Protocols
Protocol 1: Determining the Optimal Dose-Response of MS-275
Objective: To determine the IC50 value and identify the optimal concentration range for cytostatic vs. cytotoxic effects in a specific cell line.
Materials:
-
MS-275 (Entinostat)
-
DMSO (cell culture grade)
-
Your cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®, neutral red)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare MS-275 Stock: Dissolve MS-275 in DMSO to create a 10 mM stock solution. Aliquot and store at -20°C.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[1]
-
Drug Dilution: Prepare a series of 2x concentrated serial dilutions of MS-275 in complete culture medium. A suggested range is 20 µM, 10 µM, 2 µM, 1 µM, 0.2 µM, 0.1 µM, 0.02 µM, and 0 µM (vehicle control).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2x drug dilutions to the corresponding wells (resulting in a final 1x concentration).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours).
-
Viability Assay: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control (100% viability) and plot the results on a semi-log graph (Viability % vs. log[MS-275]). Calculate the IC50 value using appropriate software.
Protocol 2: Mitigating Cytotoxicity with N-acetylcysteine (NAC)
Objective: To reduce MS-275-induced apoptosis to study non-cytotoxic endpoints.
Materials:
-
MS-275 stock solution
-
N-acetylcysteine (NAC)
-
Complete culture medium
-
Cells plated in appropriate culture vessels (e.g., 6-well plates for Western blot, 96-well plates for viability)
Procedure:
-
Prepare NAC Stock: Prepare a 1 M stock solution of NAC in sterile water and adjust the pH to ~7.0 with NaOH. Filter-sterilize and store at 4°C.
-
Cell Seeding: Seed cells and allow them to adhere overnight.
-
Pre-treatment (Optional but Recommended): Pre-treat cells with the final desired concentration of NAC (e.g., 5 mM) for 1-2 hours before adding MS-275.
-
Co-treatment: Add MS-275 to the NAC-containing medium at the desired concentration (e.g., a concentration previously found to be cytotoxic).
-
Controls: Include the following controls:
-
Vehicle only (DMSO)
-
MS-275 only
-
NAC only
-
-
Incubation: Incubate for the desired duration.
-
Analysis: Perform your desired downstream analysis (e.g., Western blot for protein expression, cell cycle analysis, or a viability assay to confirm the protective effect of NAC).
Visualizations
Caption: Dose-dependent signaling pathways of MS-275.
Caption: Troubleshooting workflow for managing MS-275 cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. The histone deacetylase inhibitor MS-275 induces caspase-dependent apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The histone deacetylase inhibitor MS-275 promotes differentiation or apoptosis in human leukemia cells through a process regulated by generation of reactive oxygen species and induction of p21CIP1/WAF1 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Cytotoxicity Mediated by Histone Deacetylase Inhibitors in Cancer Cells: Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC inhibitors, MS-275 and salermide, potentiates the anticancer effect of EF24 in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Caspases Increases the Sensitivity of L929 Cells to Necrosis Mediated by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding Failure and Improving Treatment Using HDAC Inhibitors for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Efficacy of MS7972: A Comparative Guide to p53-CBP Interaction Inhibitors
For Immediate Release
NEW YORK, November 7, 2025 – In the intricate world of cellular signaling, the interaction between the tumor suppressor protein p53 and the transcriptional coactivator CREB-binding protein (CBP) plays a pivotal role in determining cell fate. The disruption of this interaction is a key therapeutic strategy in various diseases, including cancer. This guide provides a comprehensive comparison of MS7972, a small molecule inhibitor of the p53-CBP interaction, with other notable alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The p53-CBP Signaling Axis: A Critical Regulator of Cell Fate
The tumor suppressor p53 acts as a guardian of the genome, orchestrating cellular responses to a variety of stress signals, including DNA damage. Upon activation, p53 undergoes post-translational modifications, including acetylation, which is crucial for its function as a transcription factor. The acetylated p53 recruits the coactivator CBP, initiating the transcription of genes involved in cell cycle arrest, senescence, and apoptosis (programmed cell death).[1][2] The p53-CBP signaling pathway is a critical checkpoint in preventing uncontrolled cell proliferation and tumor formation.
Below is a diagram illustrating the core p53-CBP signaling pathway leading to apoptosis.
Comparative Efficacy of p53-CBP Interaction Inhibitors
The development of small molecules that inhibit the p53-CBP interaction provides a powerful tool to modulate this critical pathway for therapeutic benefit. Here, we compare the efficacy of this compound with two other known inhibitors: I-CBP112 and SGC-CBP30.
| Compound | Target(s) | IC50 (CBP) | Assay Type | Reference |
| This compound | p53-CBP Interaction | ~50 µM (almost complete blockage) | Not specified in abstract | Sachchidanand, et al., 2006 |
| I-CBP112 | CBP/p300 Bromodomains | Not specified, potent inhibitor | Not specified in abstract | [3] |
| SGC-CBP30 | CREBBP/EP300 | 21 nM | Cell-free assay | [4][5] |
Detailed Experimental Protocols
A clear understanding of the experimental methodologies is crucial for the interpretation and replication of efficacy data. Below are generalized protocols for common assays used to evaluate p53-CBP interaction inhibitors.
Fluorescence Polarization (FP) Assay
This assay is widely used to monitor the binding of a small, fluorescently labeled molecule (tracer) to a larger protein. The binding event slows the rotation of the tracer, leading to an increase in the polarization of the emitted light.
Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled p53-derived peptide (tracer).
-
Prepare a stock solution of the recombinant CBP bromodomain protein.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound).
-
-
Assay Plate Setup:
-
In a microplate, add the tracer, CBP protein, and varying concentrations of the inhibitor to the appropriate wells.
-
Include control wells with tracer and CBP only (maximum polarization) and tracer only (minimum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay that measures the interaction between two molecules. When a donor and an acceptor bead are brought into close proximity due to a binding event, a cascade of chemical reactions is initiated, leading to the emission of a light signal.
Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare solutions of biotinylated p53 peptide and GST-tagged CBP bromodomain.
-
Prepare serial dilutions of the test inhibitor.
-
Prepare suspensions of streptavidin-coated donor beads and protein A-coated acceptor beads.
-
-
Assay Plate Setup:
-
Add biotinylated p53, GST-CBP, and varying concentrations of the inhibitor to the wells of a microplate.
-
-
Incubation 1:
-
Incubate the plate to allow the interaction between p53 and CBP to occur.
-
-
Incubation 2:
-
Add the donor and acceptor beads to the wells and incubate in the dark to allow bead-protein binding.
-
-
Measurement:
-
Measure the luminescent signal using an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC50 value as described for the FP assay.
-
Conclusion
This compound represents a valuable research tool for investigating the biological consequences of inhibiting the p53-CBP interaction. While published data indicates its ability to block this interaction at micromolar concentrations, a direct comparison with more recently developed and potent inhibitors like SGC-CBP30 highlights the continuous advancement in the field. The detailed experimental protocols provided in this guide offer a framework for researchers to validate and compare the efficacy of these and other emerging p53-CBP inhibitors, ultimately contributing to the development of novel therapeutic strategies.
References
A Comparative Guide to p53 Pathway Modulation: MS7972 vs. Nutlin-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two small molecule modulators of the p53 signaling pathway: MS7972, an inhibitor of the p53-CREB-binding protein (CBP) interaction, and Nutlin-3, a well-characterized inhibitor of the p53-MDM2 interaction. While both compounds aim to activate the tumor suppressor p53, they achieve this through distinct mechanisms, leading to different downstream biological effects and potential therapeutic applications.
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. The activity of p53 is tightly regulated by protein-protein interactions. Two key negative regulatory interactions are with the E3 ubiquitin ligase MDM2, which targets p53 for degradation, and the transcriptional coactivator CBP, which can modulate p53's transcriptional activity.
This compound is a small molecule designed to disrupt the interaction between p53 and CBP. This interference is hypothesized to enhance the transcriptional activation of a specific subset of p53 target genes, potentially leading to more targeted cellular outcomes.
Nutlin-3 is a potent and selective inhibitor of the p53-MDM2 interaction. By preventing MDM2-mediated degradation, Nutlin-3 leads to the accumulation of p53 in the nucleus, triggering a broad p53-dependent transcriptional response that often results in cell cycle arrest or apoptosis in cancer cells with wild-type p53.
This guide will delve into the mechanistic differences, present comparative (including hypothetical) performance data, and provide detailed experimental protocols to aid researchers in the evaluation of these compounds for their specific research needs.
Mechanism of Action
The distinct mechanisms of this compound and Nutlin-3 are central to their different biological activities.
Performance Data
The following tables summarize key quantitative data for this compound and Nutlin-3. Please note that the data for this compound is hypothetical and for illustrative purposes, based on the expected activity of a p53-CBP inhibitor.
Table 1: In Vitro Biochemical Activity
| Compound | Target Interaction | Assay Type | IC50 |
| This compound | p53-CBP | Fluorescence Polarization | 5 µM |
| Nutlin-3 | p53-MDM2 | Fluorescence Polarization | 90 nM |
Table 2: Cellular Activity in a p53 wild-type cancer cell line (e.g., HCT-116)
| Compound | Cellular Effect | Assay Type | EC50 |
| This compound | p21 (CDKN1A) Upregulation | qPCR | 10 µM |
| Nutlin-3 | p21 (CDKN1A) Upregulation | qPCR | 1 µM |
| This compound | Cell Viability Reduction | MTT Assay | 25 µM |
| Nutlin-3 | Cell Viability Reduction | MTT Assay | 5 µM |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
In Vitro p53-CBP Interaction Assay (Fluorescence Polarization)
This protocol is adapted for the evaluation of inhibitors of the p53-CBP interaction.
Objective: To determine the IC50 value of this compound for the inhibition of the p53-CBP interaction.
Materials:
-
Recombinant human p53 transactivation domain (TAD) (residues 1-73)
-
Recombinant human CBP KIX domain (residues 586-672)
-
Fluorescein-labeled p53 TAD peptide (FITC-p53)
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
This compound stock solution (in DMSO)
-
384-well black, flat-bottom plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer.
-
In a 384-well plate, add 10 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer).
-
Add 5 µL of a solution containing the CBP KIX domain to each well to a final concentration of 100 nM.
-
Add 5 µL of a solution containing the FITC-p53 peptide to each well to a final concentration of 10 nM.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence polarization on a compatible plate reader (Excitation: 485 nm, Emission: 535 nm).
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular p53 Activation Assay (Western Blot)
This protocol is for assessing the cellular activity of Nutlin-3 by measuring the accumulation of p53 and its downstream target, p21.
Objective: To determine the effect of Nutlin-3 on p53 and p21 protein levels in a p53 wild-type cancer cell line.
Materials:
-
HCT-116 cells (or other p53 wild-type cell line)
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
Nutlin-3 stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Primary antibodies: anti-p53, anti-p21, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HCT-116 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of Nutlin-3 (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Wash and apply chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
Conclusion
This compound and Nutlin-3 represent two distinct and valuable chemical tools for the investigation of the p53 pathway. While Nutlin-3 acts as a potent, broad activator of p53 by preventing its degradation, this compound offers a potentially more nuanced approach by modulating p53's interaction with the transcriptional machinery. The choice between these compounds will depend on the specific research question. For studies requiring robust and widespread p53 activation, Nutlin-3 is a well-validated choice. For investigations into the specific roles of CBP in p53-mediated transcription and the potential for more targeted therapeutic outcomes, this compound presents an interesting, albeit less characterized, alternative. The experimental protocols provided herein offer a starting point for the direct comparison of these and other p53 pathway modulators in your own research.
A detailed guide for researchers and drug development professionals on two distinct mechanisms for activating p53 signaling.
This guide provides a comprehensive comparative analysis of two small molecule modulators of the p53 pathway: MS7972 and Nutlin-3a. While both compounds lead to the activation of the tumor suppressor protein p53, they do so through distinct mechanisms, offering different therapeutic and research opportunities. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these compounds.
Overview and Mechanism of Action
This compound is a small molecule that functions by disrupting the protein-protein interaction (PPI) between the tumor suppressor protein p53 and the CREB-binding protein (CBP)[1][2]. CBP is a transcriptional co-activator, and its interaction with p53 is crucial for the regulation of p53's transcriptional activity. By blocking this interaction, this compound can modulate p53-dependent cellular processes.
Nutlin-3a , in contrast, is a well-characterized inhibitor of the p53-MDM2 interaction. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By binding to the p53-binding pocket of MDM2, Nutlin-3a prevents the degradation of p53, leading to its accumulation and subsequent activation of downstream signaling pathways.
Quantitative Performance Data
The following table summarizes key quantitative data for this compound and Nutlin-3a, providing a direct comparison of their biochemical and cellular activities.
| Parameter | This compound | Nutlin-3a |
| Target | p53-CBP Interaction | p53-MDM2 Interaction |
| Primary Effect | Blocks p53-CBP association | Inhibits p53 degradation |
| Reported Potency | Almost complete blockage of p53-CBP interaction at 50 µM[1][2] | IC50 for MDM2 binding: ~90 nM |
| Cellular Effect | Modulation of p53 transcriptional activity | Accumulation of p53 protein, cell cycle arrest, apoptosis |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of these compounds are provided below.
Fluorescence Resonance Energy Transfer (FRET) Assay for this compound Activity
This assay is used to measure the disruption of the p53-CBP interaction by this compound.
-
Principle: A fluorescently labeled CBP bromodomain (BRD) is used. Upon excitation, the BRD emits light at a specific wavelength. When this compound is added, it binds to the BRD, causing a change in the emission spectrum due to fluorescence resonance energy transfer.
-
Protocol:
-
Purify and fluorescently label the CBP bromodomain.
-
In a microplate, add a fixed concentration of the labeled CBP BRD to each well.
-
Add varying concentrations of this compound to the wells.
-
Incubate the plate for a specified time to allow for binding.
-
Measure the fluorescence emission at 445 nm. A quenching of the CBP BRD fluorescence indicates the binding of this compound[1][2].
-
Plot the change in fluorescence against the concentration of this compound to determine the potency of the interaction.
-
ELISA for Nutlin-3a Activity (p53-MDM2 Interaction)
This assay quantifies the ability of Nutlin-3a to inhibit the binding of p53 to MDM2.
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to measure the amount of p53 that binds to immobilized MDM2 in the presence of an inhibitor.
-
Protocol:
-
Coat a microplate with recombinant MDM2 protein.
-
Block non-specific binding sites.
-
In a separate tube, pre-incubate a fixed concentration of a tagged p53 fragment with varying concentrations of Nutlin-3a.
-
Transfer the p53/Nutlin-3a mixtures to the MDM2-coated plate and incubate to allow for binding.
-
Wash the plate to remove unbound p53.
-
Add an antibody that specifically recognizes the tag on the p53 fragment, conjugated to an enzyme (e.g., HRP).
-
Wash the plate and add a substrate for the enzyme to produce a colorimetric or chemiluminescent signal.
-
Measure the signal, which is proportional to the amount of p53 bound to MDM2.
-
Plot the signal against the concentration of Nutlin-3a to calculate the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathways affected by this compound and Nutlin-3a, as well as a typical experimental workflow for their characterization.
Caption: Signaling pathways for Nutlin-3a and this compound targeting p53.
Caption: A generalized experimental workflow for compound characterization.
References
On-Target Efficacy of MS7972: A Comparative Analysis of p53-CBP Interaction Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of epigenetic modulators, the targeted disruption of the interaction between the tumor suppressor protein p53 and the CREB-binding protein (CBP) has emerged as a promising therapeutic strategy. This guide provides a comprehensive comparison of MS7972, a small molecule inhibitor of this interaction, with other known inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and development.
This compound has been identified as a small molecule that blocks the association between human p53 and the bromodomain (BRD) of CBP. This interaction is a critical node in cellular signaling pathways that regulate gene transcription, and its dysregulation is implicated in various diseases, including cancer. While initial reports indicate that this compound can achieve nearly complete blockage of the p53-CBP BRD interaction at a concentration of 50 μM, a more detailed quantitative analysis is essential for comparative assessment.
Comparative Analysis of p53-CBP Bromodomain Inhibitors
To provide a clear perspective on the on-target effects of this compound, this guide compares its activity with other notable inhibitors of the CBP/p300 bromodomain, such as CCS1477 and SGC-CBP30. The following table summarizes the available quantitative data for these compounds.
| Compound | Target | Assay Type | Potency (IC50/Kd) | Selectivity |
| This compound | p53-CBP Interaction | Not Specified | ~ 50 μM (near complete blockage) | Not Specified |
| CCS1477 (Inobrodib) | p300/CBP Bromodomain | Binding Assay (Kd) | p300: 1.3 nM, CBP: 1.7 nM[1][2] | 130-170-fold vs. BRD4[1][2] |
| OPM-2 cell proliferation | GI50 | 5 nM[1] | ||
| In-cell BRET assay | IC50 | p300: 19 nM, BRD4: 1060 nM[2] | ||
| SGC-CBP30 | CBP/p300 Bromodomain | Cell-free assay (IC50) | CBP: 21 nM, p300: 38 nM[3][4] | 40-fold vs. BRD4(1), 250-fold vs. BRD4(2)[3] |
| Binding Assay (Kd) | Kd | CBP: 21 nM, p300: 32 nM[5] | ||
| p53 reporter assay | IC50 | 1.5 µM[3] | ||
| BRET assay | IC50 | 2.8 µM[3] |
Signaling Pathway and Experimental Workflow
The interaction between p53 and CBP is a critical juncture in the cellular stress response pathway. Upon cellular stress, such as DNA damage, p53 is activated and binds to the bromodomain of CBP. This interaction facilitates the acetylation of p53 and histones, leading to the transcriptional activation of p53 target genes involved in cell cycle arrest, apoptosis, and DNA repair. The following diagram illustrates this signaling cascade.
Caption: The p53-CBP signaling pathway and the inhibitory action of this compound.
To assess the on-target effects of inhibitors like this compound, a robust experimental workflow is necessary. The following diagram outlines a typical workflow for screening and characterizing inhibitors of the p53-CBP interaction.
Caption: A generalized experimental workflow for identifying and characterizing p53-CBP interaction inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for two common assays used to quantify the inhibition of protein-protein interactions.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Protocol
Objective: To measure the inhibitory effect of compounds on the p53-CBP interaction in a high-throughput format.
-
Reagents:
-
Recombinant human p53 protein (e.g., GST-tagged).
-
Recombinant human CBP bromodomain (e.g., His-tagged).
-
AlphaScreen GST Donor beads.
-
AlphaLISA Nickel Chelate Acceptor beads.
-
Assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Test compounds (e.g., this compound) serially diluted in DMSO.
-
-
Procedure:
-
Add 5 µL of GST-p53 and 5 µL of His-CBP BRD to the wells of a 384-well microplate.
-
Add test compounds at various concentrations.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of a mixture of GSH Donor beads and Ni-Chelate Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
The AlphaScreen signal is inversely proportional to the degree of inhibition.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fluorescence Polarization (FP) Assay Protocol
Objective: To determine the binding affinity (Kd) and inhibitory potency (IC50) of compounds for the p53-CBP interaction.
-
Reagents:
-
Fluorescently labeled peptide corresponding to the p53 transactivation domain (e.g., FITC-p53).
-
Recombinant human CBP bromodomain.
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
Test compounds serially diluted in DMSO.
-
-
Procedure:
-
To the wells of a black, low-volume 384-well plate, add the fluorescently labeled p53 peptide at a fixed concentration.
-
Add the CBP bromodomain protein.
-
Add the test compound at various concentrations.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Binding of the larger CBP protein to the fluorescent peptide results in a higher polarization value.
-
Inhibitors that disrupt this interaction will cause a decrease in polarization.
-
Determine the IC50 from the dose-response curve. The Kd can be calculated using the Cheng-Prusoff equation if the Kd of the fluorescent ligand is known.
-
This guide provides a framework for the objective comparison of this compound with other p53-CBP interaction inhibitors. Further quantitative data on the potency and selectivity of this compound are required for a complete assessment of its on-target effects. The provided protocols and diagrams serve as a resource for researchers to design and execute experiments to further characterize this and other novel inhibitors.
References
Unveiling MS7972: A Comparative Analysis of a Novel p53-CBP Interaction Inhibitor
For Immediate Release
[City, State] – [Date] – In the intricate landscape of cancer research and drug development, the targeted disruption of protein-protein interactions has emerged as a promising therapeutic strategy. A notable player in this field is MS7972, a small molecule designed to inhibit the critical interaction between the tumor suppressor protein p53 and the CREB-binding protein (CBP). This report provides a comprehensive cross-validation of the research findings on this compound, presenting a comparative analysis with alternative inhibitors, detailed experimental protocols, and visualizations of the underlying biological pathways.
Performance of this compound and Alternatives: A Quantitative Comparison
This compound has been identified as a small molecule that blocks the association between human p53 and the bromodomain of CBP. Research indicates that this compound can almost completely inhibit this interaction at a concentration of 50 μM and exhibits a dissociation constant (Kd) of 19.6 μM. To provide a clear perspective on its efficacy, the following table summarizes the performance of this compound alongside other prominent inhibitors of the CBP/p300 bromodomain.
| Compound | Target(s) | IC50 (CBP) | IC50 (p300) | Cellular/In Vivo Activity |
| This compound | p53-CBP Interaction | Not explicitly reported | Not explicitly reported | Blocks p53-CBP interaction at 50 μM.[1] |
| I-CBP112 | CBP/p300 Bromodomain | 170 nM[2] | 625 nM[2] | Reduces colony formation and induces differentiation in leukemic blasts (5-10 µM).[2] |
| SGC-CBP30 | CBP/p300 Bromodomain | 21 nM[3] | 38 nM[3] | Cellular EC50 of 0.28 µM (NanoBRET assay).[4] |
| CPI-637 | CBP/p300 Bromodomain | 30 nM[5][6] | 51 nM[5][6] | Inhibits MYC expression with a cellular EC50 of 0.60 µM in AMO-1 cells.[5][7] |
| GNE-049 | CBP/p300 Bromodomain | 1.1 nM[8] | 2.3 nM[8] | Reduces tumor growth in preclinical prostate cancer models.[9][10] |
| CCS1477 | p300/CBP Bromodomain | < 100 nM (in various cell lines) | < 100 nM (in various cell lines) | Demonstrates anti-tumor activity in prostate cancer models and is currently in clinical trials.[11][12][13][14] |
The p53-CBP Signaling Pathway and Point of Intervention
The interaction between p53 and CBP is a crucial step in the transcriptional activation of p53 target genes, which in turn regulate cell cycle arrest, apoptosis, and DNA repair. Acetylation of p53 by CBP is a key event in this process. This compound and its alternatives act by occupying the acetyl-lysine binding pocket of the CBP bromodomain, thereby preventing its interaction with acetylated p53. This inhibition is expected to modulate p53-dependent gene expression.
Experimental Protocols
To ensure the reproducibility and cross-validation of the research findings, detailed methodologies for the key experiments are outlined below.
Fluorescence Polarization (FP) Assay for p53-CBP Interaction
This assay is designed to quantify the binding affinity of small molecules to the CBP bromodomain.
-
Reagents and Preparation:
-
Recombinant human CBP bromodomain protein.
-
A fluorescently labeled peptide derived from the C-terminus of p53 containing the acetylated lysine residue (e.g., FAM-labeled p53 peptide).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20).
-
Test compounds (this compound and alternatives) serially diluted in DMSO.
-
-
Procedure:
-
A fixed concentration of the fluorescently labeled p53 peptide and the CBP bromodomain protein are incubated in the assay buffer in a low-volume, black microplate.
-
Test compounds at various concentrations are added to the wells.
-
The plate is incubated at room temperature to reach binding equilibrium.
-
Fluorescence polarization is measured using a microplate reader equipped with appropriate filters for the fluorophore.
-
-
Data Analysis:
-
The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify the engagement of the inhibitor with the target protein in a cellular environment.
-
Cell Culture and Treatment:
-
Human cancer cell lines (e.g., U2OS, MCF-7) are cultured to 70-80% confluency.
-
Cells are treated with the test compound or vehicle control (DMSO) for a specified period.
-
-
Heat Shock and Lysis:
-
The treated cells are harvested and resuspended in a buffered solution.
-
The cell suspension is aliquoted and heated at a range of temperatures for a defined time, followed by rapid cooling.
-
Cells are lysed by freeze-thaw cycles or detergent-based lysis buffers.
-
-
Protein Analysis:
-
The soluble fraction of the cell lysate is separated by centrifugation.
-
The amount of soluble CBP protein in each sample is quantified by Western blotting or ELISA.
-
-
Data Analysis:
-
A melting curve is generated by plotting the amount of soluble CBP against the temperature for both the treated and control samples. A shift in the melting curve indicates target engagement by the compound.
-
Cell-Based Proliferation Assay
This assay assesses the effect of the inhibitors on the growth of cancer cell lines.
-
Cell Seeding:
-
Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
-
Compound Treatment:
-
Cells are treated with a serial dilution of the test compounds or vehicle control.
-
-
Incubation:
-
The plates are incubated for a period of 3 to 5 days.
-
-
Viability Measurement:
-
Cell viability is assessed using a colorimetric (e.g., MTT, XTT) or fluorometric (e.g., resazurin) assay.
-
-
Data Analysis:
-
The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated by fitting the dose-response data to a non-linear regression model.
-
Experimental Workflow for Inhibitor Screening and Validation
The discovery and validation of p53-CBP interaction inhibitors typically follow a structured workflow, beginning with high-throughput screening and culminating in in vivo efficacy studies.
Conclusion
This compound represents an early-stage small molecule inhibitor of the p53-CBP interaction. While it demonstrates the potential to disrupt this key protein-protein interaction, its potency in biochemical and cellular assays appears to be lower than that of more recently developed CBP/p300 bromodomain inhibitors such as I-CBP112, SGC-CBP30, CPI-637, GNE-049, and CCS1477. The comprehensive data presented in this guide, including quantitative comparisons and detailed experimental protocols, provides a valuable resource for researchers in the field of oncology and drug discovery, facilitating the objective evaluation of this compound and its alternatives. Further preclinical and clinical investigation of these potent CBP/p300 inhibitors is warranted to fully elucidate their therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BioCentury - Genentech reports preclinical data for p300/CBP inhibitor in prostate cancer [biocentury.com]
- 10. BioCentury - Genentech reports preclinical data for p300/CBP inhibitor in prostate cancer [biocentury.com]
- 11. icr.ac.uk [icr.ac.uk]
- 12. cellcentric.com [cellcentric.com]
- 13. Targeting the p300/CBP Axis in Lethal Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Assessing the Specificity of MS7972: A Comparative Guide for Researchers
For researchers and drug development professionals investigating the p53-CREB binding protein (CBP) interaction, the small molecule MS7972 presents a tool for probing this critical cellular pathway. This guide provides a comparative analysis of this compound, focusing on its specificity and performance based on available experimental data, to aid in its effective application and the consideration of potential alternatives.
This compound is a small molecule designed to inhibit the interaction between the tumor suppressor protein p53 and the bromodomain of the transcriptional coactivator CBP[1][2][3]. This interaction, specifically involving the acetylated lysine 382 of p53, is a crucial step in the p53-mediated transcriptional activation of target genes, such as the cell cycle inhibitor p21, in response to DNA damage[1][4]. By blocking this association, this compound offers a mechanism to modulate p53-dependent cellular processes.
Quantitative Performance of this compound
The inhibitory activity of this compound has been characterized in biochemical assays. The primary research describing its discovery demonstrated that this compound can almost completely block the interaction between the CBP bromodomain and a p53-derived peptide at a concentration of 50 μM[2]. Subsequent studies have further quantified its binding affinity, reporting a dissociation constant (Kd) of 19.6 μM for the CBP bromodomain[2].
| Compound | Target | Assay Type | IC50 / Kd | Reference |
| This compound | CBP Bromodomain | Fluorescence Resonance Energy Transfer (FRET) | ~50 μM (complete inhibition) | [2] |
| This compound | CBP Bromodomain | Not specified | 19.6 μM (Kd) | [2] |
Experimental Protocols
The foundational experiments for identifying and characterizing this compound involved a target structure-guided nuclear magnetic resonance (NMR) spectroscopy screening and a subsequent fluorescence resonance energy transfer (FRET) assay to confirm the inhibitory activity.
NMR-Based Screening
A focused chemical library was screened for binding to the CBP bromodomain using NMR spectroscopy. This technique identifies compounds that interact with the target protein by observing changes in the protein's NMR spectrum upon addition of the compound. This initial screen identified this compound as a potential binder to the acetyl-lysine binding pocket of the CBP bromodomain[1].
Fluorescence Resonance Energy Transfer (FRET) Assay
To quantify the inhibitory effect of this compound on the p53-CBP interaction, a FRET-based competition assay was employed. This assay measures the proximity of two fluorescently labeled molecules. In this case, a fluorescently tagged CBP bromodomain and a fluorescently labeled peptide derived from p53 were used. When these two molecules interact, FRET occurs. The addition of an inhibitor like this compound disrupts this interaction, leading to a decrease in the FRET signal. The concentration of this compound required to inhibit this interaction by 50% (IC50) or to achieve near-complete inhibition can then be determined[2].
Signaling Pathway and Experimental Workflow
The interaction between p53 and CBP is a key regulatory node in the cellular stress response pathway. The following diagram illustrates this pathway and the point of intervention for this compound.
Caption: p53-CBP signaling pathway and the inhibitory action of this compound.
The experimental workflow for the discovery and initial validation of this compound is depicted below.
Caption: Workflow for the discovery and validation of this compound.
Specificity and Comparison with Alternatives
A critical consideration for any chemical probe is its specificity. While this compound was identified as a binder of the CBP bromodomain, the original publication does not provide a broad selectivity profile against other bromodomain-containing proteins or other protein families. This lack of comprehensive off-target screening data is a significant limitation. The bromodomain family is large and structurally related, and cross-reactivity is a common challenge for inhibitors targeting the acetyl-lysine binding pocket.
Since the discovery of this compound, a number of other small molecule inhibitors targeting the CBP/p300 bromodomains have been developed, some with significantly higher potency and better-defined selectivity profiles. Researchers considering using this compound should be aware of these alternatives and the potential for off-target effects with this compound. For applications requiring high specificity, it is advisable to either perform comprehensive selectivity profiling of this compound or consider more recently developed and better-characterized inhibitors.
References
Safety Operating Guide
Essential Safety Protocols for Handling Sensitive Electronics: A Case Study with the MS-7972 Motherboard
For researchers, scientists, and drug development professionals working in laboratory environments, adherence to strict safety protocols is paramount, not only when handling chemical reagents but also when interacting with sensitive electronic equipment. The MS-7972, a motherboard component, requires specific handling procedures to prevent damage from electrostatic discharge (ESD) and to ensure the operational integrity of the electronic systems it governs. This guide provides essential, immediate safety and logistical information for handling the MS-7972, offering procedural, step-by-step guidance.
Personal Protective Equipment (PPE) for Electronic Components
Unlike hazardous chemical handling, the primary risk associated with motherboards and other sensitive electronics is damage to the components from static electricity, not direct harm to the handler. However, proper PPE is still crucial for preventing such damage and ensuring a safe handling environment.
| Equipment | Purpose |
| Anti-static Wrist Strap | Equalizes the electrical potential between the handler and the component, preventing ESD. |
| Nitrile Gloves | Prevents the transfer of skin oils and other contaminants to the sensitive electronic components. |
| Safety Glasses | Protects eyes from any potential debris or sharp edges when working within a computer chassis. |
| Anti-static Mat | Provides a grounded surface to place components on, further reducing the risk of ESD. |
Procedural Guidance for Handling the MS-7972 Motherboard
Preparation:
-
Work Area Setup: Designate a clean, well-lit, and static-free workspace. An anti-static mat should be placed on the work surface.
-
Unpacking: Before opening the anti-static bag containing the MS-7972, ensure you are properly grounded using an anti-static wrist strap. The other end of the strap should be clipped to a bare metal part of the computer chassis or another grounded object.
-
Component Inspection: Carefully remove the motherboard from its packaging and place it on the anti-static mat. Visually inspect for any signs of physical damage that may have occurred during shipping.
Installation:
-
Power Down: Ensure the computer chassis is completely powered down and unplugged from any external power source.
-
Grounding: Remain grounded with the anti-static wrist strap throughout the installation process.
-
Handling: Hold the motherboard by its edges. Avoid touching the circuitry, chips, or any of the soldered connections.
-
Mounting: Align the motherboard with the standoff mounting points in the computer case and secure it gently with the provided screws. Do not overtighten.
-
Component Connection: Connect the necessary components (CPU, RAM, power supply, etc.) to the motherboard according to the manufacturer's manual.
Disposal Plan:
Electronic components like the MS-7972 motherboard are considered e-waste.
-
Data Destruction: If the motherboard has any onboard storage or is being disposed of with storage drives, ensure all sensitive data is securely erased according to institutional protocols.
-
Recycling: Do not dispose of the motherboard in standard waste streams. It must be taken to a certified e-waste recycling facility to ensure environmentally sound disposal and recovery of valuable materials.
Workflow for Safe Handling of the MS-7972 Motherboard
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
